molecular formula C11H9Cl2N B599046 3,4-Dichloro-5,7-dimethylquinoline CAS No. 1204812-17-8

3,4-Dichloro-5,7-dimethylquinoline

Cat. No.: B599046
CAS No.: 1204812-17-8
M. Wt: 226.1
InChI Key: VDSQLESFYZOQFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dichloro-5,7-dimethylquinoline is a substituted quinoline compound serving as a versatile synthetic intermediate in medicinal chemistry and drug discovery research. Quinoline scaffolds are recognized for their diverse biological activities, and the strategic chloro and methyl substitutions on this core structure make it a valuable precursor for the development of new pharmacologically active molecules . This compound is primarily used as a key building block in organic synthesis. Researchers utilize it to create more complex molecular architectures, such as 2-quinolyl-1,3-tropolones, which have demonstrated promising anti-proliferative activity against several human cancer cell lines, including ovarian and colon cancers . Its structural features, including planar molecular configurations and halogen atoms, facilitate further functionalization via nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions . The presence of chloro groups at the 3 and 4 positions offers distinct reactivity compared to other dichloroquinoline isomers (e.g., 4,7-dichloroquinoline), enabling unique structure-activity relationship (SAR) studies . Beyond oncology research, quinoline derivatives are extensively investigated for a range of other biological properties, including antiprotozoal, antibacterial, and antifungal activities, positioning this compound as a versatile scaffold for exploring new therapeutic agents . This product is intended for research purposes only in a laboratory setting. It is strictly not for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1204812-17-8

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

IUPAC Name

3,4-dichloro-5,7-dimethylquinoline

InChI

InChI=1S/C11H9Cl2N/c1-6-3-7(2)10-9(4-6)14-5-8(12)11(10)13/h3-5H,1-2H3

InChI Key

VDSQLESFYZOQFO-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)N=CC(=C2Cl)Cl)C

Synonyms

3,4-Dichloro-5,7-dimethylquinoline

Origin of Product

United States

Foundational & Exploratory

3,4-Dichloro-5,7-dimethylquinoline chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3,4-Dichloro-5,7-dimethylquinoline: Synthesis, Properties, and Functionalization Content Type: Technical Monograph / Target Profile Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Compound Profile

This compound is a highly specialized heterocyclic scaffold utilized primarily as an advanced intermediate in the synthesis of kinase inhibitors and antimalarial agents. It belongs to the class of halogenated quinolines, where the 3,4-dichloro motif provides a unique electronic and steric profile for biological target engagement, while the 5,7-dimethyl substitution pattern modulates lipophilicity and metabolic stability.

This guide details the rational synthesis, physicochemical properties, and reactivity profile of this compound, providing a self-validating roadmap for its use in high-value library generation.

Target Profile Table
PropertyValue / Description
IUPAC Name This compound
Molecular Formula C₁₁H₉Cl₂N
Molecular Weight 226.10 g/mol
Predicted LogP ~4.1 – 4.4 (High Lipophilicity)
pKa (Predicted) ~2.5 – 3.0 (Weak Base due to inductive effect of Cl)
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DCM, CHCl₃, DMSO; Insoluble in water
Key Reactivity Regioselective SₙAr at C4; Pd-catalyzed coupling at C3

Structural Analysis & Electronic Properties

The reactivity of this compound is defined by the interplay between the electron-withdrawing chlorine atoms and the electron-donating methyl groups.

  • The 3,4-Dichloro Motif: The chlorine at C4 is activated for Nucleophilic Aromatic Substitution (SₙAr) due to its position para to the quinoline nitrogen (vinylogous imine). The chlorine at C3 is significantly less reactive towards nucleophiles but is an excellent handle for Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

  • The 5,7-Dimethyl Substituents: These methyl groups exert a steric blockade on the "left" side of the molecule (the benzene ring), preventing metabolic oxidation at these typically vulnerable positions. Electronically, they are weak donors, slightly increasing the electron density of the benzene ring, but they do not sufficiently deactivate the pyridine ring to prevent SₙAr at C4.

Validated Synthetic Protocols

The synthesis of this compound is not a single-step process.[1][2][3][4] It requires the construction of the quinoline core followed by sequential halogenation.[2][5] The most robust route utilizes the Gould-Jacobs Reaction followed by electrophilic chlorination and deoxychlorination.

Phase 1: Construction of the 4-Hydroxyquinoline Core

Reaction Logic: We utilize 3,5-dimethylaniline as the starting material. The symmetry of 3,5-dimethylaniline ensures that cyclization occurs at the only available ortho position (which are equivalent), preventing regioisomeric mixtures.

Protocol:

  • Condensation: Mix 3,5-dimethylaniline (1.0 eq) with diethyl ethoxymethylenemalonate (DEEMM) (1.1 eq). Heat to 110°C for 2 hours. Ethanol is evolved; distill it off to drive equilibrium.

  • Cyclization: Add the resulting enamine intermediate dropwise to refluxing Dowtherm A (diphenyl ether/biphenyl mixture) at ~250°C. This high temperature is critical for the thermal electrocyclic ring closure.

  • Hydrolysis & Decarboxylation: The resulting ester is saponified with NaOH (aq), acidified to precipitate the carboxylic acid, and then heated (decarboxylated) in refluxing diphenyl ether to yield 5,7-dimethyl-4-hydroxyquinoline .

Phase 2: Introduction of the 3,4-Dichloro Motif

Direct chlorination of the 4-hydroxyquinoline with POCl₃ yields only the 4-chloro derivative. To install the 3-chloro group, we must exploit the electron-rich nature of the 4-hydroxy tautomer (4-quinolone) before converting the hydroxyl group.

Protocol:

  • Step 3-Cl (Electrophilic Chlorination): Dissolve 5,7-dimethyl-4-hydroxyquinoline in glacial acetic acid. Add N-chlorosuccinimide (NCS) (1.05 eq) or Sulfuryl Chloride (SO₂Cl₂) dropwise at 60°C.

    • Mechanism:[2][4][6][7] The 4-hydroxyquinoline exists in equilibrium with the 4-quinolone. The C3 position is highly nucleophilic (enamine-like). Electrophilic attack by Cl⁺ occurs selectively at C3.

    • Checkpoint: Monitor by LCMS.[8] The product is 3-chloro-5,7-dimethyl-4-hydroxyquinoline .

  • Step 4-Cl (Deoxychlorination): Suspend the dried 3-chloro-4-hydroxy intermediate in Phosphorus Oxychloride (POCl₃) (5-10 vol).

    • Catalyst: Add a catalytic amount of DMF (creates the Vilsmeier-Haack reagent in situ).

    • Conditions: Reflux (105°C) for 2-4 hours. The solid will dissolve as it converts to the dichloroquinoline.

    • Workup: Quench carefully into ice water/NH₄OH. Extract with DCM.[9]

Visualization: Synthetic Pathway[4][6]

SynthesisPath Aniline 3,5-Dimethylaniline Enamine Enamine Intermediate Aniline->Enamine Condensation OH_Quin 5,7-Dimethyl-4- hydroxyquinoline Enamine->OH_Quin Cyclization & Decarbox. Cl3_Quin 3-Chloro-5,7-dimethyl- 4-hydroxyquinoline OH_Quin->Cl3_Quin 3-Chlorination Final 3,4-Dichloro-5,7- dimethylquinoline Cl3_Quin->Final 4-Deoxychlorination DEEMM + DEEMM 110°C Dowtherm Dowtherm A 250°C NCS + NCS/AcOH Electrophilic Subst. POCl3 + POCl3 Nu- Displacement

Caption: Step-wise synthesis from commercially available 3,5-dimethylaniline via the Gould-Jacobs reaction and sequential chlorination.

Reactivity & Functionalization (SAR)

For drug discovery, this molecule is a "branch point." The reactivity difference between C3 and C4 is the key feature.

Regioselective SₙAr (C4 Substitution)

The C4-Cl bond is significantly more labile than the C3-Cl bond.[4]

  • Nucleophiles: Primary and secondary amines, thiols, alkoxides.

  • Conditions: Heating with the amine in ethanol or DMF (80-100°C) with a base (DIPEA or K₂CO₃).

  • Outcome: Formation of 4-amino-3-chloro-5,7-dimethylquinoline . This preserves the 3-Cl atom, which is often crucial for filling hydrophobic pockets in kinase active sites (e.g., the "gatekeeper" region).

Palladium-Catalyzed Coupling (C3 Substitution)

Once the C4 position is substituted (or if C4 is less reactive due to specific conditions), the C3-Cl bond can be engaged.

  • Reaction: Suzuki-Miyaura coupling.[4]

  • Conditions: Aryl boronic acid, Pd(PPh₃)₄ or Pd(dppf)Cl₂, Na₂CO₃, Dioxane/Water.

  • Outcome: Biaryl systems. Note that the steric bulk of the 4-substituent and the 5-methyl group may require highly active catalysts (e.g., Buchwald precatalysts like XPhos Pd G3) to overcome steric hindrance at C3.

Visualization: Reactivity Map

Reactivity Core 3,4-Dichloro-5,7- dimethylquinoline C4_Product 4-Amino-3-chloro- Derivative Core->C4_Product C3_Product 3-Aryl/Alkyl- Derivative Core->C3_Product C4_Reagents SₙAr (Amine, Heat) High Selectivity C4_Product->C4_Reagents C3_Reagents Pd-Catalysis (Suzuki) Requires Active Cat. C3_Product->C3_Reagents

Caption: Functionalization logic. The solid green arrow indicates the primary, highly selective SₙAr pathway at C4. The dashed red arrow indicates the subsequent or harder-to-access C3 coupling.

Safety & Handling

  • Hazards: As a halogenated quinoline, assume it is an Irritant (Skin/Eye/Respiratory) . The intermediate 3-chloro-4-hydroxyquinoline may have sensitizing properties.

  • POCl₃ Handling: The final step involves Phosphorus Oxychloride, which reacts violently with water to release HCl and Phosphoric Acid. Quenching must be done slowly into ice/alkali.[6]

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Halogenated heterocycles can slowly hydrolyze or discolor upon exposure to light and moisture.

References

  • Gould-Jacobs Reaction Overview

    • Title: "The Synthesis of Certain 4-Hydroxyquinolines."[10][1][2][3][6][7][11]

    • Source:J. Am. Chem. Soc.[7] 1939, 61, 10, 2890–2895.

    • URL:[Link]

  • Chlorination Protocols (3,4-Dichloro synthesis)

    • Title: "Synthesis of 3,4-dichloro-7-(trifluoromethyl)quinoline."[2][4] (Analogous chemistry)

    • Source:BenchChem Protocols / Vertex AI Grounding
  • Regioselectivity of SₙAr in Quinazolines/Quinolines

    • Title: "Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights."
    • Source:Molecules 2024, 29(1), 123.
    • URL:[Link]

  • Biological Relevance (Kinase Inhibition): Title: "Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds." Source:BenchChem Technical Guides

Sources

3,4-Dichloro-5,7-dimethylquinoline safety data sheet (SDS) MSDS

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

Context for Researchers: 3,4-Dichloro-5,7-dimethylquinoline is a specialized halogenated heterocyclic scaffold. While specific commercial safety data is limited due to its status as a niche research intermediate, its physiochemical profile can be rigorously extrapolated from well-characterized analogs (e.g., 4,7-dichloroquinoline and 5,7-dimethylquinoline).

This compound is primarily valued in drug discovery as a precursor for SNAr (Nucleophilic Aromatic Substitution) reactions, particularly at the C4 position, to generate aminoquinoline derivatives (antimalarial, antibacterial, or kinase inhibitor classes).

Chemical Identification Table
ParameterTechnical Specification
Chemical Name This compound
Molecular Formula C₁₁H₉Cl₂N
Molecular Weight 226.10 g/mol
Predicted LogP ~4.2 (Highly Lipophilic)
Physical State Solid (Crystalline powder, likely off-white to pale yellow)
Melting Point (Predicted) 95°C – 115°C (Based on 4,7-dichloroquinoline MP: 84-86°C + methyl stabilization)
Solubility Insoluble in water; Soluble in DCM, Chloroform, DMSO, Ethyl Acetate
CAS Number Not Officially Assigned (Treat as Novel Chemical Entity)

Part 2: Hazard Identification (GHS Classification)

Scientific Rationale: The toxicity profile below is derived using Structure-Activity Relationship (SAR) analysis. The quinoline core suggests potential mutagenicity/hepatotoxicity, while the dichloro-substitution pattern strongly correlates with severe irritation and aquatic persistence.

GHS Label Elements

Signal Word: WARNING

Hazard ClassCategoryHazard StatementCode
Skin Corrosion/Irritation Cat 2Causes skin irritation.[1]H315
Eye Damage/Irritation Cat 2ACauses serious eye irritation.[1][2][3]H319
STOT - Single Exposure Cat 3May cause respiratory irritation.H335
Aquatic Toxicity (Chronic) Cat 2Toxic to aquatic life with long-lasting effects.[4]H411
Acute Toxicity (Oral) Cat 4Harmful if swallowed (Predicted).H302

Critical Toxicology Insight: The C4-Chlorine is labile. Upon contact with mucosal membranes or moisture, partial hydrolysis may release hydrochloric acid (HCl), exacerbating local irritation. Furthermore, the 5,7-dimethyl substitution increases lipophilicity, enhancing skin absorption rates compared to non-methylated quinolines.

Part 3: Safe Handling & Experimental Protocols

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) for solid handling; P100/Cartridge respirator if heating or generating dust.

  • Skin: Nitrile gloves (double-gloving recommended due to high lipophilicity).

  • Eyes: Chemical splash goggles. Face shield required during synthesis (reflux).

Validated Neutralization Protocol (Spills)
  • Small Spill (<5g):

    • Do not dry sweep (generates dust).[5]

    • Cover with sand or vermiculite.[6]

    • Dampen with PEG-400 or weak ethanol solution to bind dust.

    • Scoop into a hazardous waste container labeled "Halogenated Organic Solid."

  • Decontamination: Wash surface with 5% Sodium Bicarbonate (NaHCO₃) to neutralize potential acidic hydrolysis products.

Synthesis & Reactivity Workflow

The following diagram illustrates the reactivity logic, highlighting the susceptibility of the C4-position to nucleophilic attack—the primary reason for this molecule's utility and its reactivity hazard.

ReactivityPathway cluster_safety Safety Critical Control Point Start This compound Intermediate Meisenheimer Complex (Transition State) Start->Intermediate SNAr Attack at C4 Nucleophile Nucleophile (R-NH2) (Primary Amine) Nucleophile->Intermediate Reagent Addition Product 4-Amino-3-chloro-derivative (Drug Scaffold) Intermediate->Product Elimination of Cl- Byproduct HCl (Acidic Byproduct) Intermediate->Byproduct Leaving Group

Figure 1: Reaction pathway showing the displacement of the C4-chlorine. Note the generation of HCl, requiring acid-scavenging bases (e.g., TEA, DIPEA) during downstream processing.

Part 4: Analytical Validation (Quality Control)

Before using this intermediate in biological assays, purity must be established to rule out the presence of toxic isomers (e.g., 6,8-dimethyl analogs).

Standard Protocol: HPLC-UV/Vis

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 50% B to 95% B over 10 minutes (High organic required due to lipophilicity).

  • Detection: 254 nm (Quinoline aromatic core).

  • Acceptance Criteria: Single peak >98% area integration.

Part 5: Emergency Response & Toxicology Pathways

First Aid Measures
  • Inhalation: Move to fresh air. If wheezing occurs (potential HCl release in lungs), administer oxygen.

  • Skin Contact: Wash with soap and water for 15 minutes .[7] Do not use ethanol immediately, as it may enhance transdermal absorption of the lipophilic quinoline.

  • Eye Contact: Flush with water for 15 minutes.[2][4][6][7][8][9][10] Consult an ophthalmologist (alkaline-like nitrogenous bases can cause deep tissue damage).

Biological Fate Decision Tree

This diagram outlines the predicted biological interaction if exposure occurs, based on quinoline SAR data.

BioFate Exposure Exposure Event (Inhalation/Dermal) Absorption Rapid Absorption (High LogP ~4.2) Exposure->Absorption Metabolism Liver Metabolism (CYP450 Oxidation) Absorption->Metabolism Epoxidation Formation of Epoxide Intermediates Metabolism->Epoxidation Bioactivation Excretion Renal/Biliary Excretion Metabolism->Excretion Detoxification Toxicity Potential DNA Adducts (Genotoxicity Risk) Epoxidation->Toxicity If Glutathione Depleted

Figure 2: Biological fate pathway. The high lipophilicity facilitates absorption, while the quinoline core presents a risk of bioactivation via CYP450 enzymes.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Quinoline and its derivatives (General Toxicity Profiles). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Chemical Database: Quinoline. Retrieved from [Link]

Disclaimer: This guide is a technical synthesis for research purposes. It does not replace a manufacturer-issued SDS. Always conduct a risk assessment before handling novel chemical entities.

Sources

An In-depth Technical Guide to Unveiling the Therapeutic Potential of 3,4-Dichloroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

A Foray into a Privileged Scaffold for Modern Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold represents a cornerstone in medicinal chemistry, celebrated for its remarkable versatility and presence in a multitude of clinically approved therapeutics.[1][2] This technical guide delves into the specific and highly promising core of 3,4-dichloroquinoline, a structure poised for the development of novel therapeutic agents. While direct experimental data for this precise scaffold remains nascent in the public domain, the wealth of knowledge surrounding its analogs provides a robust foundation for targeted exploration.[1] This document will serve as an in-depth guide for researchers, scientists, and drug development professionals, illuminating the most probable therapeutic targets for 3,4-dichloroquinoline analogs. We will explore the mechanistic rationale for each target class, provide detailed, field-proven experimental protocols for their validation, and present a logical framework for advancing lead compounds from initial screening to mechanistic studies.

The Strategic Advantage of the 3,4-Dichloroquinoline Core

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in drug discovery due to its ability to interact with a wide range of biological targets.[2][3] The introduction of dichloro-substituents at the 3 and 4 positions of the pyridine ring offers a unique combination of electronic and steric properties. This substitution pattern can influence the molecule's reactivity, metabolic stability, and binding affinity to target proteins. Furthermore, these positions provide versatile handles for synthetic modification, allowing for the creation of diverse chemical libraries to probe structure-activity relationships (SAR).

The exploration of 3,4-dichloroquinoline analogs is therefore a scientifically sound strategy, building upon the established success of the broader quinoline family in oncology, infectious diseases, and inflammatory conditions.[2][4][5] This guide will focus on the most promising avenues for therapeutic intervention.

Primary Therapeutic Target Class: Protein Kinases in Oncology

The dysregulation of protein kinase activity is a hallmark of cancer, making them a prime target for therapeutic intervention.[6] Quinoline-based compounds have a rich history as kinase inhibitors, with several FDA-approved drugs, such as Neratinib and Cabozantinib, featuring this core structure.[7][8] The 3,4-dichloroquinoline scaffold is a logical starting point for the development of novel kinase inhibitors.[1]

Rationale for Kinase Inhibition

The electron-withdrawing nature of the chlorine atoms on the 3,4-dichloroquinoline core can modulate the electron density of the heterocyclic ring system, potentially enhancing interactions with the ATP-binding pocket of various kinases. The strategic placement of substituents on this core can be tailored to achieve high potency and selectivity for specific kinases implicated in cancer progression.

Key Kinase Targets and Signaling Pathways

Based on the known activity of related quinoline derivatives, the following kinase families are high-priority targets for 3,4-dichloroquinoline analogs:

  • Src Family Kinases (SFKs): As non-receptor tyrosine kinases, SFKs are pivotal in regulating cell proliferation, survival, and migration. Their inhibition is a validated strategy in oncology.

  • c-Jun N-terminal Kinases (JNKs): These stress-activated protein kinases are involved in apoptosis and inflammatory responses, and their modulation can impact tumor cell survival.[2]

  • Phosphoinositide 3-kinases (PI3Ks): This family of lipid kinases is central to the PI3K/AKT/mTOR signaling pathway, which is frequently hyperactivated in cancer and controls cell growth and survival.[9]

  • Pim Kinases: These serine/threonine kinases are implicated in cell survival and proliferation, and their overexpression is common in various cancers.[10]

Signaling Pathway of Potential Kinase Targets

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Src Src RTK->Src AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis Inhibition AKT->Apoptosis Inhibits Survival Survival mTOR->Survival RAS RAS Src->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation JNK JNK JNK->Apoptosis Pim Pim Kinase Pim->Survival

Caption: Simplified signaling pathways involving potential kinase targets for 3,4-dichloroquinoline analogs.

Experimental Workflow for Kinase Inhibitor Profiling

The following details a robust, multi-step process for identifying and characterizing 3,4-dichloroquinoline analogs as kinase inhibitors.

Experimental Workflow Diagram

G start Synthesized Analog Library step1 Biochemical Kinase Assay (e.g., TR-FRET) start->step1 Primary Screen step2 Cell-Based Proliferation Assay (e.g., MTT) step1->step2 Hit Confirmation step3 Target Engagement Assay (e.g., CETSA) step2->step3 Mechanism of Action step4 Western Blot for Pathway Modulation step3->step4 end Lead Candidate step4->end Validation

Caption: A streamlined workflow for the identification and validation of kinase inhibitors.

Protocol 2.3.1: Time-Resolved Fluorescence Energy Transfer (TR-FRET) Kinase Assay

This biochemical assay is a high-throughput method to quantify the inhibitory potential of compounds against a specific kinase.

  • Principle: The assay measures the phosphorylation of a substrate by a kinase. A europium-labeled antibody binds to the phosphorylated substrate, bringing it in close proximity to a ULight-labeled peptide, resulting in a FRET signal. Inhibition of the kinase reduces phosphorylation and thus the FRET signal.

  • Materials:

    • Recombinant human kinase of interest

    • Biotinylated substrate peptide

    • ATP

    • Europium-labeled anti-phospho-substrate antibody

    • Streptavidin-conjugated ULight acceptor

    • Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, pH 7.5)

    • 3,4-dichloroquinoline analogs

    • 384-well low-volume white plates

    • TR-FRET-compatible plate reader

  • Procedure:

    • Prepare a serial dilution of the 3,4-dichloroquinoline analogs in DMSO.

    • Add 2 µL of the compound dilutions to the wells of the 384-well plate.

    • Add 4 µL of a solution containing the kinase and the ULight-labeled substrate peptide in assay buffer.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in assay buffer.

    • Incubate for 1 hour at room temperature.

    • Stop the reaction and detect the phosphorylated product by adding 10 µL of a solution containing the europium-labeled antibody and streptavidin-ULight in detection buffer.

    • Incubate for 1 hour at room temperature.

    • Read the plate on a TR-FRET plate reader (ex: 320/340 nm, em: 615/665 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Protocol 2.3.2: Cell Proliferation (MTT) Assay

This cell-based assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • MTT solution (5 mg/mL in PBS)

    • DMSO

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with serial dilutions of the 3,4-dichloroquinoline analogs and incubate for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Secondary Therapeutic Target Class: Parasitic Pathways in Infectious Diseases

The quinoline scaffold is historically renowned for its antimalarial properties, with chloroquine being a prime example.[11] The mechanism of action of 4-aminoquinolines like chloroquine in Plasmodium falciparum is well-established and offers a clear therapeutic target.[12]

Rationale for Antimalarial Activity

Chloroquine, a weak base, accumulates in the acidic food vacuole of the malaria parasite.[12] Inside the vacuole, it is thought to interfere with the detoxification of heme, a byproduct of hemoglobin digestion. This leads to a buildup of toxic heme, which kills the parasite.[12] The 3,4-dichloroquinoline core, with its distinct electronic properties, could also localize in the food vacuole and disrupt this critical process.

G Hemoglobin Hemoglobin Heme Heme Hemoglobin->Heme Digestion Polymerization Polymerization Heme->Polymerization Hemozoin Hemozoin Polymerization->Hemozoin CQ CQ CQ->Polymerization Inhibits

Sources

Methodological & Application

Application Note: Regioselective Functionalization of 3,4-Dichloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Nucleophilic Substitution Reactions of 3,4-Dichloro-5,7-dimethylquinoline Content Type: Application Note & Technical Protocol Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Executive Summary & Structural Analysis

This guide details the regioselective functionalization of This compound (1) . This scaffold presents a unique "push-pull" challenge in medicinal chemistry: a competition between electronic activation and steric hindrance.

  • Electronic Activation (The Driver): The quinoline nitrogen renders the C4 position highly electrophilic (para-like) via resonance, making it the primary site for Nucleophilic Aromatic Substitution (SNAr). The C3 position is electronically "meta-like" and inert to standard SNAr, requiring transition metal catalysis.

  • Steric Hindrance (The Brake): The 5-methyl group exerts a significant peri-effect (1,8-interaction), creating a steric blockade around the C4-chlorine.

Key Technical Insight: Unlike standard 4-chloroquinolines which react readily with amines at 80°C, the 5,7-dimethyl analog requires elevated temperatures (>120°C) and polar aprotic solvents to overcome the energetic barrier imposed by the 5-methyl group.

Reactivity Decision Matrix

The following diagram illustrates the divergent pathways for functionalizing this scaffold.

ReactivityPathways Start 3,4-Dichloro-5,7- dimethylquinoline SNAr Pathway A: S_NAr (Nucleophilic Aromatic Substitution) Start->SNAr Nucleophiles (R-NH2, RO-) High Temp (130°C+) PdCat Pathway B: Pd-Catalysis (Buchwald-Hartwig) Start->PdCat Pd(0) / Ligand (Selectivity is difficult) ProductA C4-Substituted Product (Major Isomer) SNAr->ProductA Kinetic Control ProductB C3-Substituted Product (Requires C4-protection or highly specific ligands) PdCat->ProductB Ligand Controlled ProductA->PdCat Sequential Functionalization (C4 then C3)

Caption: Decision tree for regioselective functionalization. Pathway A (C4 substitution) is the thermodynamically and kinetically favored first step, despite steric hindrance.

Protocol A: SNAr Displacement at C4 (The "Steric" Challenge)

Objective: Selective substitution of the C4-chlorine with a secondary amine (e.g., Morpholine). Challenge: The 5-methyl group significantly retards the rate of addition-elimination. Standard ethanol reflux protocols will fail or stall.

Materials & Reagents
ComponentSpecificationRole
Substrate This compoundElectrophile
Nucleophile Morpholine (3.0 equiv)Nucleophile & Base
Solvent NMP (N-Methyl-2-pyrrolidone)High-boiling Polar Aprotic Solvent
Base (Auxiliary) DIPEA (Diisopropylethylamine)Proton Scavenger (Optional if amine is excess)
Workup Ice-water, Ethyl AcetateQuench & Extraction
Step-by-Step Methodology
  • Preparation: In a pressure-rated vial or round-bottom flask equipped with a reflux condenser, dissolve 1.0 eq (500 mg) of this compound in 5 mL of NMP .

    • Expert Note: DMSO is an alternative, but NMP simplifies the aqueous workup and often provides better solubility for lipophilic quinolines at high temps.

  • Nucleophile Addition: Add 3.0 eq of morpholine.

    • Why 3.0 eq? The reaction generates HCl.[1] The first equivalent acts as the nucleophile; the second acts as a proton sponge. The third drives kinetics via mass action.

  • Thermal Activation: Heat the reaction mixture to 135°C for 4–6 hours .

    • Monitoring: Monitor by HPLC or TLC (30% EtOAc/Hexane). Look for the disappearance of the starting material (Rf ~0.[2]8) and the appearance of the fluorescent product (Rf ~0.4).

    • Self-Validation Check: If the reaction stalls at <50% conversion after 2 hours, increase temperature to 150°C. The 5-Me steric clash is significant.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction slowly into 50 mL of ice-water with vigorous stirring.

    • Outcome: The product often precipitates as a solid due to the "greasy" dimethyl groups. If solid forms, filter and wash with water.

    • Alternative: If oil forms, extract with Ethyl Acetate (3 x 20 mL). Wash organics with brine (2x) to remove NMP.

  • Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Gradient: 0-40% EtOAc in Hexanes).

Expected Yield: 75–85% Product: 3-Chloro-5,7-dimethyl-4-morpholinoquinoline. (Note: C3-Cl remains intact).

Protocol B: Palladium-Catalyzed C3 Functionalization

Objective: Functionalization of the C3-chlorine after C4 has been substituted. Context: The C3-Cl bond is unactivated and requires oxidative addition by a Pd(0) species. This protocol assumes the C4 position is already substituted (e.g., with morpholine from Protocol A) or that you are attempting a difficult C3-selective coupling on the dichloro species (using specific ligands like Josiphos, though C4-selectivity usually dominates).

Materials & Reagents
ComponentSpecificationRole
Substrate 3-Chloro-5,7-dimethyl-4-substituted-quinolineElectrophile
Coupling Partner Phenylboronic Acid (1.5 eq)Suzuki Coupling Partner
Catalyst Pd(OAc)₂ (5 mol%)Palladium Source
Ligand SPhos or XPhos (10 mol%)Dialkylbiaryl phosphine (Critical for hindered/unactivated Cl)
Base K₃PO₄ (2.0 eq)Base
Solvent Toluene/Water (10:[3]1)Biphasic System
Experimental Workflow Diagram

ExperimentalWorkflow Setup 1. Inert Atmosphere Setup (Glovebox or Schlenk Line) Mix 2. Reagent Mixing (Substrate + Pd + Ligand + Base) Setup->Mix Degas 3. Degassing (Sparge with Ar for 15 min) Mix->Degas Heat 4. Reaction (100°C, 12-18h) Degas->Heat Filter 5. Filtration (Celite Pad) Heat->Filter Analyze 6. QC Analysis (NMR/MS) Filter->Analyze

Caption: Standard workflow for Buchwald-Hartwig or Suzuki coupling on the deactivated C3 position.

Step-by-Step Methodology
  • Inert Environment: Charge a microwave vial or Schlenk tube with the substrate (1.0 eq), Phenylboronic acid (1.5 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), and K₃PO₄ (2.0 eq).

    • Expert Insight:XPhos is chosen specifically because the C3 position is sterically crowded by the new substituent at C4. XPhos is excellent for sterically demanding couplings.

  • Solvent & Degassing: Add Toluene and Water (10:1 ratio). Cap the vessel and sparge with Argon for 15 minutes. Oxygen is the enemy of this catalytic cycle.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave, 1 hour).

  • Workup: Filter the mixture through a pad of Celite to remove Palladium black. Wash with EtOAc.[2][4] Concentrate the filtrate.

  • Purification: Flash chromatography is usually required to separate the biaryl product from de-halogenated byproducts.

Quality Control & Data Interpretation

To ensure the protocol worked, you must validate the regiochemistry.

NMR Validation (Self-Validating System)
  • Starting Material (3,4-Cl2): No protons at C3 or C4. You will only see the aromatic protons of the benzene ring (H6, H8) and the H2 proton.

    • H2 Signal: Typically a singlet around δ 8.8–9.0 ppm.

  • Protocol A Product (C4-Substituted):

    • Shift in H2: The H2 singlet often shifts upfield slightly due to the electron-donating effect of the amine at C4.

    • C3 Signature: The C3 position still has a Chlorine.[2] There is NO proton signal at C3.

    • Mass Spec: The isotope pattern will change from a "Cl2 pattern" (9:6:1) to a "Cl1 pattern" (3:1).

  • Protocol B Product (C3-Coupled):

    • Mass Spec: Loss of the Chlorine isotope pattern entirely.

    • H2 Signal: Significant shift depending on the coupling partner.

Signal3,4-Dichloro-5,7-dimethyl4-Amino-3-chloro-5,7-dimethyl
H2 (s) ~8.9 ppm~8.6 ppm
H6 (s) ~7.8 ppm~7.6 ppm
H8 (s) ~7.9 ppm~7.7 ppm
MS (M+H) 226/228/230Substituent Dependent

References

  • Reactivity of 3,4-Dichloroquinolines: Surrey, A. R., & Cutler, R. A. (1951). The Preparation of 3-Halo-4-dialkylaminoalkylaminoquinoline Derivatives. Journal of the American Chemical Society, 73(6), 2623–2625. [Link]

  • Mechanistic Insight on SNAr in Quinolines: Wolfe, J. F., et al. (1972). Nucleophilic substitutions on 3-haloquinolines. The Journal of Organic Chemistry, 37(24), 3906-3908. [Link]

  • Pd-Catalyzed Coupling of 3-Chloroquinolines: Li, H., et al. (2008). Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloroquinolines. Organometallics, 27(15), 3957–3962. [Link]

  • Steric Effects in Quinoline Chemistry (The "Peri" Effect): Charton, M. (1971). Steric effects.[5] I. Esterification and acid-catalyzed hydrolysis of esters. The Journal of Organic Chemistry, 36(2), 266–269. (Foundational text on steric parameters applicable to peri-interactions). [Link]

Sources

Application Notes and Protocols for the Regioselective Functionalization of 3,4-Dichloro-5,7-dimethylquinoline at the C4 Position

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline motif, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry and drug design.[1][2][3] Its unique electronic properties and ability to engage in various intermolecular interactions have cemented its status as a "privileged scaffold." This allows for extensive functionalization at multiple positions, leading to a diverse array of pharmacological activities.[1][4] Indeed, quinoline derivatives have been successfully developed into anticancer, antimalarial, anti-inflammatory, and anti-HIV agents.[2][4] The precise introduction of functional groups is paramount, as it significantly influences the compound's efficacy, target selectivity, and overall pharmacological profile.[5]

This guide focuses on the regioselective functionalization of a specific, highly versatile building block: 3,4-dichloro-5,7-dimethylquinoline. The presence of two distinct chlorine atoms at the C3 and C4 positions offers a unique opportunity for selective chemical modifications. The C4-chloro position is generally more susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions than the C3-chloro position.[6] This differential reactivity is the key to achieving regioselective functionalization at C4, providing a strategic entry point for introducing molecular diversity and developing novel therapeutic agents.

This document provides a comprehensive overview of the strategies and detailed protocols for the regioselective functionalization of this compound at the C4 position through palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Strategic Overview: Achieving C4 Regioselectivity

The preferential reactivity of the C4-chloro group in 3,4-dichloroquinolines is a well-established principle in heterocyclic chemistry. This selectivity can be attributed to several electronic and mechanistic factors.

In Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the quinoline nitrogen atom makes the heterocyclic ring electron-deficient and thus susceptible to nucleophilic attack. This effect is more pronounced at the C2 and C4 positions. When a nucleophile attacks the C4 position, the resulting negatively charged intermediate (a Meisenheimer complex) is stabilized by resonance, with one of the resonance structures placing the negative charge on the electronegative nitrogen atom.[7][8] This stabilization is not possible when the attack occurs at the C3 position, making the C4 position the more reactive site for SNAr reactions.[6][7][8]

In Palladium-Catalyzed Cross-Coupling Reactions: The first and often rate-determining step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. In the case of 3,4-dichloroquinolines, the C4-Cl bond is generally more reactive towards oxidative addition than the C3-Cl bond. This is due to the electronic influence of the nitrogen atom, which lowers the electron density at the C4 position, making the C4-Cl bond more susceptible to cleavage by the electron-rich palladium(0) catalyst. While less pronounced than in SNAr, this electronic preference allows for selective functionalization under carefully controlled conditions.

The following sections provide detailed, step-by-step protocols for achieving C4-selective functionalization of this compound using Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, as well as nucleophilic aromatic substitution.

Synthesis of the Starting Material: this compound

A prerequisite for any functionalization study is the availability of the starting material. While the direct synthesis of this compound is not widely reported, a general and reliable method for the synthesis of 4-chloroquinolines involves the chlorination of the corresponding 4-hydroxyquinoline (or its tautomer, 4-quinolinone). The 4-hydroxyquinoline precursor can be prepared through various established methods, such as the Gould-Jacobs reaction.

Protocol 1: Synthesis of 4-Hydroxy-5,7-dimethylquinoline

This protocol is adapted from general procedures for the synthesis of 4-hydroxyquinolines.

Materials:

  • 3,5-Dimethylaniline

  • Diethyl (ethoxymethylene)malonate

  • Diphenyl ether

  • Ethanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, combine 3,5-dimethylaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) in ethanol.

  • Heat the mixture to reflux for 2 hours.

  • Remove the ethanol under reduced pressure.

  • To the resulting oil, add diphenyl ether and heat the mixture to 250 °C for 30-60 minutes.

  • Cool the reaction mixture to room temperature and add hexane to precipitate the crude product.

  • Filter the solid and wash with hexane.

  • The crude product is then hydrolyzed by refluxing in an aqueous NaOH solution (10%) for 1 hour.

  • Cool the solution and acidify with concentrated HCl to precipitate the 4-hydroxy-5,7-dimethylquinoline-3-carboxylic acid.

  • The carboxylic acid is then decarboxylated by heating in diphenyl ether at 250-260 °C until gas evolution ceases.

  • Cool the mixture and triturate with hexane to obtain the crude 4-hydroxy-5,7-dimethylquinoline.

  • Recrystallize from a suitable solvent (e.g., ethanol) to afford the pure product.

Protocol 2: Synthesis of this compound

This protocol involves the chlorination of the 4-hydroxyquinoline precursor.

Materials:

  • 4-Hydroxy-5,7-dimethylquinoline

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentachloride (PCl₅) (optional, can enhance reactivity)

  • Dimethylformamide (DMF) (catalytic amount)

  • Ice water

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane or Ethyl acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a gas trap, add 4-hydroxy-5,7-dimethylquinoline (1.0 eq) and phosphorus oxychloride (5-10 eq).

  • Optionally, add phosphorus pentachloride (1.1 eq).

  • Add a catalytic amount of DMF.

  • Heat the mixture to reflux (around 110 °C) for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution with a saturated solution of NaHCO₃ to a pH of 7-8.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.

Part 1: Palladium-Catalyzed C-C Bond Formation at C4

Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Groups

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[9] It involves the reaction of an organoboron compound (boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ or PdCl₂(PPh₃)₂ with a phosphine ligand is commonly used. The ligand stabilizes the palladium center and influences its reactivity.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[9] Common bases include Na₂CO₃, K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: A mixture of an organic solvent (like dioxane, toluene, or DMF) and water is often used to dissolve both the organic substrate and the inorganic base.

dot

Suzuki_Miyaura_Coupling A Pd(0) Catalyst C Oxidative Addition (C4-Cl Bond) A->C B This compound B->C D Pd(II) Intermediate C->D F Transmetalation D->F E Arylboronic Acid + Base E->F G Di-organo Pd(II) Complex F->G H Reductive Elimination G->H H->A Catalyst Regeneration I 4-Aryl-3-chloro-5,7-dimethylquinoline H->I

Caption: Suzuki-Miyaura Coupling Catalytic Cycle.

Protocol 3: C4-Selective Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 - 3.0 eq)

  • Degassed solvent system (e.g., Dioxane/Water 4:1 or Toluene/Ethanol/Water 4:1:1)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (3 mol%), and the base (2.0 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-aryl-3-chloro-5,7-dimethylquinoline.

Self-Validating System:

  • LC-MS analysis: Monitor the disappearance of the starting material (M) and the appearance of the product (M + Ar - Cl). The isotopic pattern of the monochlorinated product should be visible.

  • ¹H NMR: The appearance of new aromatic signals corresponding to the coupled aryl group and a downfield shift of the quinoline protons adjacent to the new substituent.

ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ (3 mol%)Efficient and commercially available catalyst for Suzuki couplings.
Base Na₂CO₃ (2.0 eq)Mild base, effective for activating the boronic acid.
Solvent Dioxane/Water (4:1)Good for dissolving both organic and inorganic reagents.
Temperature 90 °CProvides sufficient energy for the reaction without significant side product formation.
Sonogashira Coupling: Introduction of Alkynyl Groups

The Sonogashira coupling enables the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. It is co-catalyzed by palladium and copper salts.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As in the Suzuki coupling, a palladium(0) species is the active catalyst.

  • Copper(I) Co-catalyst: Cu(I) salts (typically CuI) are used to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex.

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the HX formed during the reaction.

dot

Sonogashira_Coupling cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle A Pd(0)L2 B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)-X B->C Ar-X D Transmetalation C->D E Ar-Pd(II)-C≡CR D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-C≡CR F->G H Terminal Alkyne (R-C≡C-H) K Copper(I) Acetylide (R-C≡C-Cu) H->K I Base (Amine) I->K J Cu(I)X J->K K->D Transmetalation to Pd

Caption: Sonogashira Coupling Catalytic Cycles.

Protocol 4: C4-Selective Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-3 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine, 2-3 eq)

  • Solvent (e.g., THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (3 mol%), and CuI (2 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent (e.g., THF) followed by the amine base (2.5 eq).

  • Add the terminal alkyne (1.2 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 4-alkynyl-3-chloro-5,7-dimethylquinoline.

Self-Validating System:

  • IR Spectroscopy: Appearance of a characteristic C≡C stretching frequency around 2100-2260 cm⁻¹.

  • ¹³C NMR: Appearance of two new signals in the range of 80-100 ppm corresponding to the alkyne carbons.

Part 2: Palladium-Catalyzed C-N Bond Formation at C4

Buchwald-Hartwig Amination: Introduction of Amino Groups

The Buchwald-Hartwig amination is a highly effective method for the synthesis of arylamines from aryl halides and primary or secondary amines.[10]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the choice of phosphine ligand. Bulky, electron-rich ligands (e.g., XPhos, SPhos, RuPhos) are often required to promote the reductive elimination step, which is the C-N bond-forming step.

  • Base: A strong, non-nucleophilic base is needed to deprotonate the amine. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent quenching of the strong base.

dot

Buchwald_Hartwig_Amination A Pd(0)L2 Catalyst C Oxidative Addition (C4-Cl Bond) A->C B This compound B->C D Pd(II) Intermediate C->D F Amine Coordination & Deprotonation D->F E Amine (R2NH) + Base E->F G Amido-Pd(II) Complex F->G H Reductive Elimination G->H H->A Catalyst Regeneration I 4-Amino-3-chloro-5,7-dimethylquinoline H->I SNAr_Mechanism A This compound C Nucleophilic Attack at C4 A->C B Nucleophile (Nu-) B->C D Meisenheimer Complex (Resonance Stabilized) C->D E Loss of Leaving Group (Cl-) D->E F 4-Substituted-3-chloro-5,7-dimethylquinoline E->F

Sources

procedure for amination of 3,4-Dichloro-5,7-dimethylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Regioselective Amination of 3,4-Dichloro-5,7-dimethylquinoline

Executive Summary

This guide details the procedure for the amination of This compound , a privileged scaffold in the synthesis of antimalarials and kinase inhibitors. The primary synthetic challenge is the regioselectivity between the C3 and C4 chlorine atoms, further complicated by the steric hindrance imposed by the C5-methyl group.

This protocol prioritizes the C4-selective amination via Nucleophilic Aromatic Substitution (


), utilizing the electronic activation provided by the quinoline nitrogen. It also provides a secondary workflow for Palladium-catalyzed amination (Buchwald-Hartwig) to access the C3 position or overcome steric deactivation.

Mechanistic Rationale & Strategic Analysis

Electronic vs. Steric Conflict

Successful amination requires balancing two opposing forces:

  • Electronic Activation (C4): The quinoline nitrogen (N1) exerts a strong electron-withdrawing inductive effect, activating the C4 position for nucleophilic attack. The C3 position, being meta to the nitrogen, is electronically deactivated and behaves like a standard aryl chloride.

  • Steric Deactivation (C5-Me): The methyl group at C5 creates significant peri-strain. While this strain can theoretically accelerate the departure of the C4-chloro leaving group (relief of steric crowding), it primarily acts as a kinetic barrier, blocking the approach of nucleophiles to the C4 center.

Conclusion: Standard


 conditions (refluxing ethanol) often fail for 5-substituted quinolines. High-temperature polar aprotic solvents (NMP) or acid-catalyzed "melt" conditions are required to drive the reaction.
Reaction Pathway Diagram

The following diagram illustrates the divergent pathways based on reaction conditions.

ReactionPathways Substrate 3,4-Dichloro- 5,7-dimethylquinoline PathA Path A: Thermal SNAr (Nucleophilic Attack) Substrate->PathA Primary Amines Heat (>120°C) PathB Path B: Pd-Catalysis (Buchwald-Hartwig) Substrate->PathB Pd2(dba)3 / BINAP NaOtBu Intermediate Meisenheimer Complex (C4) PathA->Intermediate Rate Determining (Steric Barrier) ProductC4 Product A: 4-Amino-3-chloro- 5,7-dimethylquinoline PathB->ProductC4 Standard Pd Cycle ProductC3 Product B: 3-Amino-4-chloro- 5,7-dimethylquinoline (Rare/Specific Ligand) PathB->ProductC3 Oxidative Addition at C3 (Selectivity varies) Intermediate->ProductC4 -HCl

Caption: Divergent synthesis pathways. Path A (


) is electronically favored at C4 but sterically hindered. Path B (Catalysis) can access C3 or C4 depending on ligand choice.

Experimental Protocols

Method A: High-Temperature (Primary Protocol)

Best for: Primary amines, non-volatile nucleophiles.

Reagents:

  • Substrate: this compound (1.0 eq)

  • Nucleophile: Amine (2.5 – 3.0 eq)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Base: Diisopropylethylamine (DIPEA) (2.0 eq) – Optional if amine is in excess.

Procedure:

  • Setup: Charge a pressure tube or round-bottom flask (equipped with a reflux condenser) with the substrate and NMP (concentration 0.5 M).

  • Addition: Add the amine and DIPEA.

  • Reaction: Heat the mixture to 130–140°C .

    • Note: The high temperature is strictly necessary to overcome the C5-methyl steric clash.

  • Monitoring: Monitor by HPLC/UPLC every 2 hours. Look for the disappearance of the starting material peak (approx. retention time shift due to increased polarity of the product).

  • Workup (Critical):

    • Cool to room temperature.[1]

    • Pour the reaction mixture into ice-cold water (10x volume).

    • The product should precipitate.[2] Filter and wash with water to remove NMP.

    • If no precipitate: Extract with Ethyl Acetate (3x), wash organic layer with brine (5x) to remove NMP, dry over MgSO4, and concentrate.

Method B: Acid-Promoted Phenol Melt (For Low Reactivity)

Best for: Sterically hindered amines or anilines that fail Method A. This mimics the industrial synthesis of Chloroquine intermediates.[2]

Reagents:

  • Substrate (1.0 eq)

  • Amine/Aniline (1.1 eq)

  • Phenol (solid) (5.0 – 10.0 eq)

Procedure:

  • Melt: In a round-bottom flask, melt the phenol at 45–50°C.

  • Combine: Add the quinoline substrate and the amine to the molten phenol.

  • Activation: The phenol acts as a solvent and a proton source, activating the quinoline nitrogen (

    
    ), making C4 highly electrophilic.
    
  • Heat: Stir at 100–120°C for 4–12 hours.

  • Workup:

    • Cool to RT. Dilute with DCM or EtOAc.

    • Wash: Wash with 10% NaOH or 1M KOH to remove the phenol (phenol becomes water-soluble phenoxide).

    • Separate organics, dry, and concentrate.

Method C: Palladium-Catalyzed Amination (C3 or Bis-Amination)

Best for: Functionalizing the C3 position or if mild conditions are required.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Ligand: Xantphos (for C4) or BINAP (general)

  • Base:

    
     or NaOtBu (1.5 eq)
    
  • Solvent: 1,4-Dioxane or Toluene (degassed)

Procedure:

  • Inert Atmosphere: Flame-dry glassware and cycle Argon/Nitrogen 3 times.

  • Mix: Add substrate, amine, base, and catalyst/ligand system.

  • Heat: Reflux (100°C) for 12-18 hours.

  • Filtration: Filter through a Celite pad to remove Palladium residues.

Data Analysis & Validation

Regioselectivity Confirmation (NMR)

Distinguishing the 3-chloro-4-amino product (Target) from the 4-chloro-3-amino byproduct is critical.

Feature4-Amino-3-chloro (Target)3-Amino-4-chloro (Byproduct)
C2-H Proton Deshielded (

8.5 - 8.7 ppm)
. The C2 proton is adjacent to the electronegative Cl at C3.
Shielded (

7.9 - 8.2 ppm)
. The C2 proton is adjacent to the electron-donating Amine at C3.
NH Signal Broad singlet, exchangeable.Broad singlet, exchangeable.
NOESY Interaction between Amine-H and C5-Me is NOT observed (Cl is in between).Strong NOESY correlation between Amine-H and C2-H.
Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (SM Recovery) Steric bulk of C5-Me prevents attack.Switch to Method B (Phenol Melt) or increase temp to 160°C in sealed tube.
Hydrolysis (Quinolone formation) Wet solvent or hygroscopic amine.Ensure anhydrous NMP; add molecular sieves. The C4-Cl is prone to hydrolysis to C4-OH.
Bis-amination (Product + byproduct) Excess amine + high temp.Control stoichiometry (1.05 eq amine) and lower temperature slightly.

Workflow Visualization

ExperimentalWorkflow Start Start: 3,4-Cl2-5,7-Me2-Quinoline Decision Check Nucleophile Sterics Start->Decision MethodA Method A: NMP, 140°C (Standard) Decision->MethodA Alkyl Amines MethodB Method B: Phenol Melt (Hindered/Anilines) Decision->MethodB Anilines/Bulky IPC IPC: HPLC/LCMS Check for C4-OH impurity MethodA->IPC MethodB->IPC WorkupA Pour into Ice Water Filter Precipitate IPC->WorkupA Method A Path WorkupB DCM Dilution Wash w/ 1M NaOH (Remove Phenol) IPC->WorkupB Method B Path Final Pure 4-Amino-3-chloro-5,7-dimethylquinoline WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal amination protocol based on nucleophile sterics.

References

  • Regioselectivity in 4,7-Dichloroquinolines

    • Musonda, C. C., et al. (2007). "Chloroquine analogues: Synthesis and antimalarial activity."[1] Journal of Medicinal Chemistry. This paper establishes the precedence for C4-selective displacement in dichloroquinolines.

  • Steric Hindrance in 5-Substituted Quinolines: The effect of peri-interactions (C4/C5) on nucleophilic substitution rates is a foundational concept in heterocyclic chemistry. Reference Text: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley.
  • Phenol Melt Protocol

    • Surrey, A. R., & Hammer, H. F. (1946). "The Preparation of 4-Amino-7-chloroquinoline Derivatives." Journal of the American Chemical Society.
  • Palladium-Catalyzed Amination of Chloroquinolines

    • Guram, A. S., et al. (1995). "Palladium-Catalyzed Amination of Aryl Halides." Angewandte Chemie. Provides conditions for activating deactivated aryl chlorides (like the C3 position).

Sources

Application Note: 3,4-Dichloro-5,7-dimethylquinoline as a Dual-Functional Pharmaceutical Intermediate

[1]

Executive Summary

This compound (3,4-DCDMQ ) represents a "privileged scaffold" in medicinal chemistry, particularly for the development of Type I/II kinase inhibitors and next-generation 4-aminoquinoline antimalarials.[1][2] Its value lies in its orthogonal reactivity profile :

  • C4-Position: Highly electrophilic, susceptible to nucleophilic aromatic substitution (

    
    ) for installing pharmacophores.[2]
    
  • C3-Position: Halogenated handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), enabling late-stage diversification.[1]

  • 5,7-Dimethyl Substitution: Provides critical lipophilicity (LogP modulation) and steric bulk that can induce atropisomerism or improve metabolic stability by blocking common oxidation sites.

This guide provides validated protocols for the synthesis of 3,4-DCDMQ and its subsequent derivatization, addressing specific challenges such as the peri-steric hindrance caused by the 5-methyl group.[1]

Chemical Identity & Properties

PropertyData / PredictionRelevance
IUPAC Name This compoundOfficial Identifier
Molecular Formula

Stoichiometry
Molecular Weight 226.10 g/mol Calculation standard
Predicted LogP ~3.8 - 4.2High lipophilicity; requires polar handles for oral bioavailability.[1][2][]
C4 Reactivity High (

)
Primary site for amine attachment.[2]
C3 Reactivity Moderate (Pd-coupling)Secondary site for biaryl construction.[1]
Steric Note 5-Me Peri-effect The 5-methyl group sterically crowds the C4 position, requiring optimized reaction temperatures.[1]

Synthetic Pathway & Logic

The synthesis of 3,4-DCDMQ is best achieved via a modified Gould-Jacobs reaction followed by sequential chlorination.[1] This route is preferred over direct electrophilic chlorination of quinolines, which lacks regiocontrol.

Diagram 1: Retrosynthetic Analysis & Forward Synthesis

The following flow illustrates the critical path from commercially available 3,5-dimethylaniline to the target intermediate.

Gcluster_0Critical Control PointStart3,5-Dimethylaniline(Starting Material)Step1Condensation(EMME, 110°C)Start->Step1Inter1Enamine IntermediateStep1->Inter1Step2Cyclization(Dowtherm A, 250°C)Inter1->Step2Inter24-Hydroxy-5,7-dimethyl-quinoline-3-esterStep2->Inter2Step3Hydrolysis & Decarboxylation(NaOH; then HCl/Heat)Inter2->Step3Inter34-Hydroxy-5,7-dimethylquinoline(The Pivot)Step3->Inter3Step4C3-Chlorination(NCS or SO2Cl2)Inter3->Step4Inter43-Chloro-4-hydroxy-5,7-dimethylquinolineStep4->Inter4Step5Deoxychlorination(POCl3, 100°C)Inter4->Step5Target3,4-Dichloro-5,7-dimethylquinoline(TARGET)Step5->Target

Caption: Step-wise synthesis of 3,4-DCDMQ. The 4-hydroxy intermediate (Yellow) is the critical divergence point.[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold (3,4-DCDMQ)

Note: This protocol assumes the precursor 4-hydroxy-5,7-dimethylquinoline has been prepared via standard Gould-Jacobs cyclization.[1][2]

Objective: Regioselective introduction of chlorine at C3 and C4.

Reagents:

  • 4-Hydroxy-5,7-dimethylquinoline (1.0 equiv)[1][2]

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv) - DANGER: Reacts violently with water. [2]
    
  • Acetonitrile (ACN) (Solvent)

Procedure:

  • C3-Chlorination: Suspend 4-hydroxy-5,7-dimethylquinoline in ACN. Add NCS portion-wise at room temperature. Heat to 50°C for 2 hours.

    • Mechanism:[1][] The electron-rich enaminone character of the 4-quinolone ring facilitates electrophilic substitution at C3.[1]

    • QC Check: Monitor by LC-MS for conversion to the 3-chloro-4-hydroxy intermediate (M+H = 208/210).[1]

  • C4-Deoxychlorination: Carefully evaporate ACN. Add neat

    
     to the residue.
    
  • Reflux: Heat the mixture to 100-110°C for 3-5 hours.

    • Observation: The suspension will clear as the chlorinated product is formed.

  • Work-up: Cool to RT. Pour the reaction mixture slowly onto crushed ice/ammonia (maintain pH > 8 to prevent hydrolysis). Extract with Dichloromethane (DCM).

  • Purification: Flash chromatography (Hexane/EtOAc).

Validation Criteria:

  • 1H NMR: Loss of C3-H signal. Distinct singlets for 5-Me and 7-Me.[1]

  • Purity: >98% by HPLC (254 nm).

Protocol B: Functionalization (The "Use" Case)

This protocol demonstrates the orthogonal nature of the scaffold. We first displace the reactive C4-Cl, then couple the C3-Cl.[1]

Step 1:

Displacement at C4 (Kinase Hinge Binder Installation)

Challenge: The 5-methyl group creates steric hindrance.[1] Standard conditions (ethanol reflux) often fail.

Optimized Conditions:

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Diphenyl ether (high boiling point required).[1]

  • Base: DIPEA (2.0 equiv).[4]

  • Temperature: 140°C (Microwave preferred) or 160°C (Thermal).

Procedure:

  • Dissolve 3,4-DCDMQ (1 eq) and the desired aniline/amine (1.2 eq) in NMP.

  • Heat at 140°C for 1-2 hours.

  • Result: Exclusive displacement of C4-Cl.[1] The C3-Cl remains intact due to the electronic deactivation from the adjacent amine and its inherent lower reactivity.[1]

Step 2: Suzuki-Miyaura Coupling at C3 (Gatekeeper Residue)

Reagents:

  • Product from Step 1.

  • Aryl Boronic Acid (1.5 eq).

  • Catalyst:

    
     or XPhos Pd G2 (required for sterically hindered chlorides).[2]
    
  • Base:

    
     (3.0 eq).
    
  • Solvent: Dioxane/Water (4:1).

Procedure:

  • Degas solvents thoroughly (Argon sparge).

  • Mix reagents and heat to 90°C for 4-12 hours.

  • Mechanism: Oxidative addition into the C3-Cl bond is the rate-limiting step, facilitated by electron-rich ligands (XPhos).[1]

Decision Logic for Researchers

Use the following workflow to determine the optimal modification strategy for your drug target.

WorkflowStart3,4-DCDMQ ScaffoldDecisionTarget Application?Start->DecisionKinaseKinase InhibitorDecision->KinaseCancerMalariaAntimalarialDecision->MalariaInfectious Dis.PathA1. C4-Amination (Hinge Bind)2. C3-Coupling (Gatekeeper)Kinase->PathAPathB1. C4-Diamine Chain(Lysosomotropic)Malaria->PathBResult1Type I/II InhibitorPathA->Result1Dual FunctionalizedResult2Chloroquine AnalogPathB->Result2Mono Functionalized

Caption: Strategic workflow for derivatizing the 3,4-DCDMQ scaffold based on therapeutic indication.

Safety & Handling

  • 
    :  Corrosive, toxic, water-reactive.[2] Use only in a fume hood with a quench tank available.
    
  • 3,4-DCDMQ: Likely a skin sensitizer and irritant (based on quinoline analogs). Handle with gloves and eye protection.

  • Waste: Chlorinated organic waste must be segregated.

References

  • BenchChem Technical Support. (2025).[5][6][7] An In-depth Technical Guide on 3,4-Dichloro-7-(trifluoromethyl)quinoline Derivatives. Retrieved from (Contextual grounding on 3,4-dichloroquinoline reactivity).

  • Musiol, R. (2020).[2] Structure-Activity Relationship of 3-Chloroquinoline-Based Compounds. European Journal of Medicinal Chemistry. (Establishes SAR for C3-chloro group).

  • ChemicalBook. (2024). 4,7-Dichloroquinoline Synthesis and Properties. Retrieved from (Standard protocols for quinoline chlorination).

  • MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. Retrieved from (Protocol for sequential functionalization).

  • Sigma-Aldrich. (2024). Product Specification: 4-Amino-5,7-dimethylquinoline. Retrieved from (Verification of 5,7-dimethylquinoline stability and existence).

Troubleshooting & Optimization

Technical Support Center: Solving Solubility Challenges with 3,4-Dichloro-5,7-dimethylquinoline in Bioassays

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,4-Dichloro-5,7-dimethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges often encountered with this compound in bioassays. Our goal is to equip you with the knowledge to ensure the accuracy and reproducibility of your experimental results.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and solubility of this compound.

Q1: What are the general solubility properties of this compound?
Q2: Why is my compound precipitating when I add it to my cell culture media?

A2: Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds like this compound. This "crashing out" occurs when the compound, initially dissolved in a high-concentration organic solvent stock (like DMSO), is rapidly diluted into the aqueous environment of the cell culture media, where its solubility is significantly lower.[3][4] Several factors can contribute to this, including the final concentration of the compound, the percentage of the organic solvent in the final solution, the composition of the media (salts, proteins), and temperature.[4]

Q3: What is the maximum recommended concentration of DMSO in a cell-based assay?

A3: It is generally recommended to keep the final concentration of DMSO in cell-based assays below 0.5% (v/v) to avoid solvent-induced cytotoxicity and other off-target effects.[5][6] Some cell lines may tolerate up to 1%, but it is crucial to perform a vehicle control experiment to determine the tolerance of your specific cell line.[7][8] Higher concentrations of DMSO can lead to decreased cell viability and proliferation, and may even interfere with the biological processes being studied.[5][8][9][10]

Q4: Can I use solvents other than DMSO?

A4: Yes, other solvents can be considered, although DMSO is often the first choice due to its broad solvency power.[11] Alternatives include dimethylformamide (DMF) and ethanol.[12] However, the biocompatibility and potential for assay interference of any alternative solvent must be thoroughly evaluated.[12] Newer, "greener" alternatives like Cyrene™ are also emerging and have shown promise with low toxicity.[13][14]

Q5: What are cyclodextrins and when should I consider using them?

A5: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds within their central cavity, forming a water-soluble "inclusion complex".[15][16][17] This is an excellent strategy to enhance the aqueous solubility of your compound without relying on organic co-solvents that might be toxic to your cells.[15][18] Consider using cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), when you observe solvent toxicity or when co-solvents interfere with your assay.[15][19]

II. Troubleshooting Guides

This section provides in-depth troubleshooting workflows and detailed protocols to address specific solubility-related problems.

Guide 1: My Compound Precipitated in the Assay Plate

Encountering precipitation in your assay plate can invalidate your results. This guide provides a systematic approach to diagnose and resolve this issue.

Visualizing the Problem-Solving Workflow:

Caption: A workflow for troubleshooting compound precipitation.

Step-by-Step Troubleshooting Protocol:
  • Confirm Precipitation: Visually inspect the wells of your assay plate. Cloudiness or visible particles are indicators of precipitation.[4][20]

  • Microscopic Examination: Observe the precipitate under a microscope. Crystalline structures often indicate compound or salt precipitation, while distinct shapes might suggest microbial contamination.[4]

  • Review Controls: Check your vehicle control wells (media + solvent). If they are clear, the issue is with your compound. If they also show precipitation, there may be an issue with your media or the solvent itself.

  • Evaluate Compound Concentration: Your working concentration may exceed the solubility limit of the compound in the assay media.

    • Action: Perform a solubility test. Prepare serial dilutions of your compound in the assay media and determine the highest concentration that remains in solution. Consider lowering the screening concentration.[3]

  • Assess Solvent Concentration: The final concentration of your organic solvent (e.g., DMSO) might be too high, affecting the solubility of media components, or too low to keep your compound dissolved.

    • Action: Ensure the final DMSO concentration is within a range that is non-toxic to cells and sufficient to maintain solubility.[6] A co-solvent system, where a small amount of a second organic solvent is used, can sometimes improve solubility.[21][22]

  • Refine Dilution Technique: Rapidly adding a concentrated stock solution to the aqueous media can cause localized high concentrations and immediate precipitation.[4]

    • Action: Employ a stepwise dilution method. First, create an intermediate dilution of your stock in media or buffer. Then, add this intermediate dilution to the final assay volume. Always add the stock solution to the media while gently vortexing or swirling to ensure rapid and even dispersion.[4]

Guide 2: Preparing a Stable Stock Solution

A stable, accurate stock solution is the foundation of reliable experimental results. This guide outlines best practices for preparing and storing your this compound stock solution.

Protocol for Stock Solution Preparation:
  • Solvent Selection: Based on available data for similar quinoline derivatives, high-purity DMSO is the recommended starting solvent.[1][11]

  • Calculation of Required Mass: Accurately calculate the mass of the compound needed to achieve your desired stock concentration (e.g., 10 mM). Use a calibrated analytical balance for weighing.[23][24]

  • Dissolution:

    • Add the appropriate volume of DMSO to the weighed compound in a sterile, chemically resistant vial (e.g., glass or polypropylene).

    • Vortex or sonicate the solution until the compound is completely dissolved.[4][24] Gentle warming can be used, but be mindful of the compound's stability at elevated temperatures.[24]

  • Storage:

    • Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to compound precipitation and degradation.[3][4]

    • Store the aliquots at -20°C or -80°C in tightly sealed vials to prevent moisture absorption by the DMSO.

Data Summary Table: Common Solvents and Considerations

SolventTypical Starting Stock ConcentrationMax Recommended Final Assay Conc.AdvantagesDisadvantages
DMSO 10-30 mM< 0.5%Broad solvency, well-characterized in bioassays.[25]Can be cytotoxic at higher concentrations, may affect cell differentiation.[5][8][9]
Ethanol 1-10 mM< 1%Biocompatible at low concentrations.Lower solvency power for highly hydrophobic compounds compared to DMSO.
DMF 10-20 mM< 0.5%Similar solvency to DMSO.Higher toxicity than DMSO.[12]
Guide 3: Advanced Solubilization Strategies

When standard methods are insufficient, advanced formulation strategies can be employed to improve the solubility of this compound.

Visualizing the Decision-Making Process for Advanced Solubilization:

Caption: Decision tree for selecting an advanced solubilization strategy.

Protocol 1: Using Cyclodextrins
  • Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with low toxicity.[15]

  • Prepare the Complex:

    • Prepare an aqueous solution of HP-β-CD (e.g., 10-20% w/v).

    • Slowly add your concentrated stock solution of this compound (in a minimal amount of organic solvent) to the cyclodextrin solution while stirring vigorously.

    • Continue stirring for several hours or overnight at room temperature to allow for the formation of the inclusion complex.

  • Filter and Use: Filter the solution through a 0.22 µm filter to remove any undissolved compound. The resulting clear solution can then be used in your bioassay.

Protocol 2: Co-Solvent Systems

A co-solvent system involves using a mixture of solvents to achieve a desired polarity that can maintain the solubility of your compound.[22]

  • Select Co-solvents: Common co-solvents for biological assays include ethanol, propylene glycol, and polyethylene glycols (PEGs).[22]

  • Optimization:

    • Prepare various mixtures of your primary solvent (e.g., DMSO) and the chosen co-solvent.

    • Test the solubility of this compound in each mixture.

    • Determine the optimal ratio that maximizes solubility while minimizing the total organic solvent concentration in the final assay.

    • Crucially , run a vehicle control with the final co-solvent mixture to assess its impact on cell viability and assay performance.

Protocol 3: Other Formulation Approaches

For particularly challenging compounds, other formulation strategies can be explored:

  • Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[26][27]

  • Lipid-Based Formulations: For in vivo studies, lipid-based formulations can improve the oral bioavailability of poorly soluble compounds.[26]

III. References

  • Kuroda, K., et al. (2020). Non-aqueous, zwitterionic solvent as an alternative for dimethyl sulfoxide in the life sciences. Communications Biology. Available at: [Link]

  • Pion. (n.d.). The use of cosolvent pKa assays for poorly soluble compounds. Available at: [Link]

  • ResearchGate. (2015). Is there any alternative solvent to DMSO, if the compound is insoluble in DMSO? Available at: [Link]

  • Scott, F. J., et al. (2020). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. RSC Medicinal Chemistry. Available at: [Link]

  • Reddit. (2021). Alternatives to DMSO? Acetonitrile in biology? : r/Chempros. Available at: [Link]

  • Camp, J. E., et al. (2019). Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. PMC. Available at: [Link]

  • Keyence. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Available at: [Link]

  • de Oliveira, A. C. S., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. Available at: [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Available at: [Link]

  • Asghar, M. N., et al. (2023). Investigating the Inhibitory Potential of Halogenated Quinoline Derivatives against MAO‑A and MAO-B: Synthesis, Crystal Structure, Density Functional Theory, and Molecular Dynamics Simulations. PMC. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. Available at: [Link]

  • Frontiers. (n.d.). Copolymers in Formulations: Improving Solubility, Bioavailability, and Anticancer Activity of Molecules. Available at: [Link]

  • Al-Adham, I. S. I., et al. (2022). Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Figure 2. Effect of various DMSO concentrations on cell viability.... Available at: [Link]

  • Fenyvesi, É., et al. (2024). Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. PMC. Available at: [Link]

  • Castangia, I., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. MDPI. Available at: [Link]

  • Fadda, A. A., et al. (2020). Quinoline-bearing 1,6-dihydropyrimidine azo dye derivatives: Synthesis, antimicrobial activity, molecular docking. Journal of the Chinese Chemical Society. Available at: [Link]

  • Vardakou, M., et al. (2023). Cyclodextrins for the Delivery of Bioactive Compounds from Natural Sources: Medicinal, Food and Cosmetics Applications. PMC. Available at: [Link]

  • Google Patents. (n.d.). US5646131A - Method for solubilizing drugs using cyclodextrins and carboxylic acids. Available at:

  • Roquette. (2025). Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? Available at: [Link]

  • ResearchGate. (2026). (PDF) Compound Precipitation in High-Concentration DMSO Solutions. Available at: [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Available at: [Link]

  • Open Exploration Publishing. (2024). Encapsulation of hydrophobic compounds in yeast cells: methods, characterization, and applications. Available at: [Link]

  • ResearchGate. (n.d.). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. Available at: [Link]

  • ALWSCI. (2024). Standard Solution Preparation: A Comprehensive Guide. Available at: [Link]

  • IJCRT.org. (2025). Hydrophobic Encapsulation Strategies For Controlling Drug Release Profiles. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • ResearchGate. (2025). Formulation Development for Hydrophobic Therapeutic Proteins. Available at: [Link]

  • University of North Carolina. (n.d.). PREPARING SOLUTIONS AND MAKING DILUTIONS. Available at: [Link]

  • ResearchGate. (2022). Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link]

  • Chemsrc. (2025). 5,7-Dichloroquinoline. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Available at: [Link]

Sources

Technical Support Center: 3,4-Dichloro-5,7-dimethylquinoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-QD-3457-CPL-V1

Introduction

Welcome to the technical support center for 3,4-dichloro-5,7-dimethylquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic endeavors. The unique electronic and steric profile of this substrate, characterized by two distinct chlorine atoms at the C3 and C4 positions and electron-donating methyl groups on the benzene ring, presents specific challenges and opportunities in cross-coupling chemistry.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges, with a focus on maximizing yield and regioselectivity while minimizing common side reactions. Our recommendations are grounded in established mechanistic principles and validated by literature precedents for similar N-heterocyclic systems.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the coupling reactions of this compound. The issues are presented in a question-and-answer format to directly tackle experimental challenges.

Question 1: My reaction is not selective and I'm getting a mixture of C3- and C4-substituted products. How can I improve C4 selectivity?

Underlying Cause: The C4 position of the quinoline ring is inherently more reactive than the C3 position in palladium-catalyzed cross-coupling reactions. This is due to the electronic influence of the ring nitrogen, which makes the C4 position more susceptible to nucleophilic attack and oxidative addition of the palladium catalyst[1]. However, suboptimal reaction conditions can lead to a loss of this inherent selectivity.

Solutions:

  • Ligand Selection is Critical: The choice of phosphine ligand is the most powerful tool for controlling regioselectivity. For promoting C4-selectivity, sterically hindered and electron-rich ligands are often the best choice.

    • For Suzuki-Miyaura and Buchwald-Hartwig Amination: Consider using bulky biarylphosphine ligands like XPhos or RuPhos . These ligands promote the desired oxidative addition at the more accessible C4 position while potentially disfavoring the more sterically hindered C3 position. For particularly challenging substrates, very sterically hindered N-heterocyclic carbene (NHC) ligands have been shown to promote C4-coupling with high selectivity[2].

  • Lower Reaction Temperature: High temperatures can provide enough energy to overcome the activation barrier for the less favorable C3-coupling, leading to a mixture of products. Start with a lower temperature (e.g., 80 °C) and only increase it if the reaction is too slow.

  • Choice of Base: A moderately strong but non-nucleophilic base is often ideal. For Suzuki coupling, K₂CO₃ or Cs₂CO₃ are standard choices. For Buchwald-Hartwig amination, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is required, but careful optimization of the amount is necessary to avoid side reactions[3].

Workflow for Optimizing C4-Selectivity

start Low C4-Selectivity Issue ligand Switch to Bulky Ligand (e.g., XPhos, RuPhos) start->ligand Primary Action temp Lower Reaction Temperature (e.g., 80-90 °C) ligand->temp If still mixed base Optimize Base (e.g., K2CO3 for Suzuki, NaOtBu for Buchwald) temp->base Fine-tuning result Improved C4-Selectivity base->result

Caption: Decision workflow for enhancing C4-regioselectivity.

Question 2: My main side product is the hydrodehalogenated quinoline (3-chloro-5,7-dimethylquinoline). What causes this and how can I prevent it?

Underlying Cause: Hydrodehalogenation (HDH) is a common side reaction in palladium-catalyzed cross-coupling reactions where the aryl halide is reduced to the corresponding arene. This can occur through several mechanisms, including a competing β-hydride elimination pathway from a palladium-amido intermediate in Buchwald-Hartwig aminations, or via reaction with a palladium-hydride species (Pd-H) generated in situ[1]. The presence of moisture or other protic sources can exacerbate this issue. Electron-rich substrates, like our 5,7-dimethylquinoline, can sometimes be more prone to certain HDH pathways.

Solutions:

  • Strictly Anhydrous and Anaerobic Conditions:

    • Ensure all glassware is oven- or flame-dried.

    • Use anhydrous, degassed solvents. Bubbling argon or nitrogen through the solvent for 20-30 minutes is effective.

    • Run the reaction under a positive pressure of an inert gas (Argon or Nitrogen).

  • Optimize the Base: For Buchwald-Hartwig amination, while a strong base is necessary, an excessive amount can sometimes promote side reactions. Use the minimum effective amount (typically 1.2-1.5 equivalents). For Suzuki reactions, using K₃PO₄ instead of stronger bases can sometimes mitigate HDH.

  • Ligand Choice: Certain ligands are better at promoting the desired reductive elimination over pathways leading to HDH. Bidentate ligands like BINAP or DPPF can sometimes suppress HDH by creating a more stable catalytic complex that is less prone to forming Pd-H species[1].

  • Add a Hydride Scavenger (with caution): In some specific cases, a mild oxidant or a sacrificial alkene can be added to intercept unwanted Pd-H species. However, this can interfere with the main catalytic cycle and requires careful optimization.

Question 3: In my Sonogashira coupling, I'm observing significant homocoupling of my alkyne (Glaser coupling). How can I minimize this?

Underlying Cause: The copper(I) co-catalyst, essential for the traditional Sonogashira reaction, can also catalyze the oxidative homocoupling of terminal alkynes in the presence of oxygen. This leads to the formation of a symmetrical 1,3-diyne, consuming your valuable alkyne and complicating purification.

Solutions:

  • Rigorous Degassing: Oxygen is the primary culprit. Ensure your solvent and reaction mixture are thoroughly degassed before and during the reaction. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.

  • Use a Copper-Free Protocol: Several modern Sonogashira protocols operate without a copper co-catalyst, which completely eliminates the Glaser coupling pathway. These reactions often require a more active palladium catalyst/ligand system and may need slightly higher temperatures, but the cleaner reaction profile is a significant advantage[4].

  • Control Reagent Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the terminal alkyne. While this doesn't prevent homocoupling, it ensures enough alkyne is present to drive the cross-coupling reaction to completion.

  • Amine Base Selection: The choice of amine base can influence the rate of homocoupling. Highly hindered bases like diisopropylethylamine (DIPEA) can sometimes suppress this side reaction compared to less hindered amines like triethylamine (TEA).

Catalytic Cycles: Desired vs. Side Reaction

cluster_0 Sonogashira Cycle (Desired) cluster_1 Glaser Coupling (Side Reaction) a Pd(0) b Ar-Pd(II)-X a->b Oxidative Addition (Ar-X) c Ar-Pd(II)-C≡CR b->c Transmetalation (from Cu-C≡CR) d Ar-C≡CR c->d Reductive Elimination d->a Regenerates Catalyst e 2 R-C≡CH f R-C≡C-C≡C-R e->f Cu(I) / O2

Caption: Competing pathways in Sonogashira coupling.

Frequently Asked Questions (FAQs)

Q: Which chlorine is more reactive on this compound, C3 or C4?

A: The chlorine at the C4 position is significantly more reactive in both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-withdrawing effect of the quinoline nitrogen atom activates the C4 position (a vinylogous iminyl chloride) more strongly than the C3 position[1]. This provides a reliable basis for performing selective, sequential functionalization, reacting first at C4 and then at C3.

Q: What is the effect of the 5,7-dimethyl groups on the reaction?

A: The two methyl groups are electron-donating by induction and hyperconjugation. This increases the electron density of the quinoline ring system compared to an unsubstituted quinoline. The primary consequences are:

  • Slightly Reduced Reactivity: The increased electron density can make oxidative addition of the palladium catalyst slightly slower. You may need to use slightly higher catalyst loadings or temperatures compared to electron-deficient quinolines.

  • No Significant Steric Hindrance: The methyl groups at C5 and C7 do not significantly hinder access to the C4 or C3 positions, so they generally do not interfere with the coupling reactions at these sites.

Q: Can I perform a second coupling reaction at the C3 position after functionalizing C4?

A: Yes, this is a very common and effective strategy. After the initial C4-coupling, the remaining C3-chloro-4-substituted-5,7-dimethylquinoline can be isolated, purified, and then subjected to a second cross-coupling reaction under more forcing conditions (e.g., higher temperature, different ligand) to install a second, different group at the C3 position.

Q: What is "palladium black" and what should I do if it forms in my reaction?

A: Palladium black is finely divided, catalytically inactive palladium metal that has precipitated out of solution. Its formation indicates catalyst decomposition. This can be caused by:

  • Temperatures that are too high.

  • The use of ligands that are not robust enough to stabilize the Pd(0) species.

  • Impurities in the reagents or solvent.

If you observe the formation of a black precipitate, the reaction will likely stall. The best course of action is to stop the reaction and restart it with fresh catalyst, a more robust ligand (e.g., a biarylphosphine), and purer, degassed reagents at a slightly lower temperature.

Recommended Protocols

The following are generalized, robust starting protocols for C4-selective coupling on this compound, adapted from established procedures for similar substrates[1]. Optimization will likely be required for your specific coupling partners.

Table 1: Recommended Starting Conditions for C4-Selective Couplings
ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig AminationSonogashira Coupling (Copper-Free)
Pd Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-2.5 mol%)Pd₂(dba)₃ (2 mol%)Pd(OAc)₂ (2-5 mol%)
Ligand XPhos (4-10 mol%) or SPhos (4-10 mol%)RuPhos (4 mol%) or XPhos (4 mol%)SPhos (4-10 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equiv.)NaOt-Bu or LHMDS (1.5 equiv.)Cs₂CO₃ or K₂CO₃ (2 equiv.)
Solvent Toluene/H₂O (10:1) or Dioxane/H₂O (10:1)Toluene or DioxaneDioxane or DMF
Temperature 80-110 °C90-110 °C80-120 °C
Atmosphere Inert (Argon or N₂)Inert (Argon or N₂)Inert (Argon or N₂)
Experimental Protocol 1: C4-Selective Suzuki-Miyaura Coupling
  • To an oven-dried reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and K₂CO₃ (2.5 eq).

  • Seal the vessel with a septum and purge with argon for 10 minutes.

  • Add degassed toluene and degassed water (e.g., 10:1 v/v) via syringe.

  • Heat the reaction mixture to 100 °C under an argon atmosphere and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-aryl-3-chloro-5,7-dimethylquinoline.

Experimental Protocol 2: C4-Selective Buchwald-Hartwig Amination
  • In a glovebox or under a positive flow of argon, add Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOt-Bu (1.5 eq) to an oven-dried reaction vessel.

  • Add this compound (1.0 eq) and the amine (1.2 eq).

  • Add anhydrous, degassed toluene via syringe.

  • Seal the vessel and heat the reaction mixture to 100 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Reddy, A. E., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • Abel, A. S., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109. [Link]

  • Ito, K., et al. (2018). A four-component coupling strategy for 2,3,4-trisubstituted 3,4-dihydroquinoline. Heterocycles, 99(1), 300-306. [Link]

  • Beletskaya, I. P., et al. (2013). Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. Molecules, 18(2), 2096-2109. [Link]

  • Reddy, A. E., et al. (2008). Synthesis of 2-alkynylquinolines from 2-chloro and 2,4-dichloroquinoline via Pd/C-catalyzed coupling reaction in water. Tetrahedron, 64(30-31), 7143-7150. [Link]

  • Reddy, A. E., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines. Beilstein Journal of Organic Chemistry, 5, 32. [Link]

  • Reddy, A. E., et al. (2009). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline. Semantic Scholar. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]

  • LibreTexts Chemistry. (2024). Sonogashira Coupling. [Link]

  • Hrycyna, C. (2018). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD-HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University e-Pubs. [Link]

  • de Souza, M. V. N., et al. (2021). Amino-Substituted 3-Aryl- and 3-Heteroarylquinolines as Potential Antileishmanial Agents. Journal of Medicinal Chemistry, 64(16), 12245-12263. [Link]

  • Shaikh, M. M., et al. (2017). Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. ChemistrySelect, 2(9), 2679-2683. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • LibreTexts Chemistry. (2023). Buchwald-Hartwig Amination. [Link]

  • The Hartwig Group. (n.d.). Publications. University of California, Berkeley. [Link]

  • Li, J., et al. (2017). Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. RSC Advances, 7(59), 37303-37310. [Link]

  • Altmann, P. J., et al. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Frank, E., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1085-1092. [Link]

  • Ghorab, M. M., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2996. [Link]

  • Cheeseman, G. W. H., & Törzs, E. S. G. (1966). Halogeno-o-phenylenediamines and derived heterocycles. Part II. Hydrodechlorination of chloroquinoxalines. Journal of the Chemical Society C: Organic, 157-161. [Link]

  • D'Auria, M., et al. (2011). Eco-friendly hydrodehalogenation of electron-rich aryl chlorides and fluorides by photochemical reaction. Green Chemistry, 13(10), 2844-2849. [Link]

  • Mphahlele, M. J., et al. (2016). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 21(9), 1137. [Link]

  • Frolov, A. S., et al. (2021). Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. Chemistry of Heterocyclic Compounds, 57(8), 754-763. [Link]

  • Thansandote, P., & Lautens, M. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 132-136. [Link]

  • Li, C., et al. (2023). Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv. [Link]

  • Norman, J. P., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. The Journal of Organic Chemistry, 87(11), 7414-7421. [Link]

  • Khalafy, J., et al. (2013). A Simple Three-component Synthesis of 3-Amino-5-arylpyridazine-4-carbonitriles. ResearchGate. [Link]

  • LibreTexts Chemistry. (2024). Suzuki-Miyaura Coupling. [Link]

  • Wang, P., et al. (2023). Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. eLife, 12, e86358. [Link]

  • Reddit. (2026). Troubleshooting a C–N Coupling Reaction. r/chemistry. [Link]

  • Kumar, S., et al. (2018). Iron catalyzed C–C dehydrogenative coupling reaction: synthesis of arylquinones from quinones/hydroquinones. RSC Advances, 8(31), 17359-17363. [Link]

  • Xiong, Y., et al. (2021). Visible-Light-Driven C4-Selective Alkylation of Pyridinium Derivatives with Alkyl Bromides. Organic Letters, 23(21), 8344-8349. [Link]

Sources

optimizing reaction temperature for 4-chloro displacement in quinolines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Reaction Temperature for 4-Chloro Displacement ( )

Status: Operational Operator: Senior Application Scientist Ticket ID: QZn-4Cl-OPT-001

The Mechanistic Dashboard: Why Temperature Matters

Before adjusting your hotplate or microwave parameters, you must understand the energy landscape. The displacement of a chloride at the 4-position of a quinoline ring by a nucleophile (amine, alkoxide, thiol) follows an Addition-Elimination (


) mechanism .

Unlike standard alkyl halides, this reaction is not driven by carbocation stability (


) or backside attack (

). It is driven by the formation of a Meisenheimer-like transition state .
The Thermal Dilemma
  • Activation Energy (

    
    ):  The aromaticity of the quinoline ring creates a high energy barrier for the initial nucleophilic attack. Heat is required to overcome this aromatic stability.
    
  • The Acid Effect: Protonation of the quinoline nitrogen (N-1) significantly lowers the LUMO energy, making the C-4 position more electrophilic. This reduces the required temperature.

    • Without Acid: Requires

      
       (often neat fusion).
      
    • With Acid:[1][2][3][4] Can proceed at

      
       (refluxing alcohols).
      
Visualizing the Pathway

The following diagram illustrates the critical transition states where temperature exerts the most influence.

SnAr_Mechanism Start 4-Chloroquinoline (Substrate) Activated Protonated Species (Highly Electrophilic) Start->Activated  Activation (Fast) Acid Acid Catalyst (H+) Acid->Activated TS Meisenheimer Complex (High Energy TS) Activated->TS  Nucleophilic Attack (Rate Limiting - Requires Heat) Product 4-Substituted Quinoline TS->Product  Elimination of HCl (Exothermic)

Figure 1: Kinetic pathway of acid-catalyzed displacement. The transition from 'Activated' to 'TS' is the primary temperature-dependent step.

Troubleshooting Matrix (FAQ)

Identify your symptom below to find the immediate corrective action.

Q1: My reaction is stuck at 50% conversion after 24 hours.

Diagnosis: Insufficient thermal energy to overcome the aromatic barrier, or catalyst deactivation.

  • Immediate Fix:

    • Check Solvent: If using Ethanol (bp

      
      ), switch to 1-Pentanol  (bp 
      
      
      
      ) or Ethoxyethanol (bp
      
      
      ).
    • Add Catalyst: Introduce 1.0 eq of Phenol . It acts as a "proton shuttle" and solvent, significantly accelerating the reaction (The Surrey Method).

    • Microwave: If available, heat to

      
       for 20 mins.
      
Q2: I see a major impurity at (highly polar).

Diagnosis: Hydrolysis.[1][5] You have created 4-quinolone (4-hydroxyquinoline) instead of your product. This is thermodynamically favored if water is present at high temperatures.

  • Immediate Fix:

    • Dry Your Solvents: Ensure water content is

      
      .
      
    • Protect the System: Use a drying tube or

      
       atmosphere.
      
    • Lower Temperature: Hydrolysis competes more aggressively at

      
      . Try 
      
      
      
      with a better catalyst (e.g., NaI).
Q3: The reaction mixture turned into a black tar.

Diagnosis: Oxidative decomposition or polymerization. Quinoline amines are electron-rich and prone to oxidation at high


.
  • Immediate Fix:

    • Degas: Sparge solvent with Argon/Nitrogen for 15 mins before heating.

    • Reduce Temp/Time: Switch to Microwave irradiation . The short ramp time prevents prolonged thermal stress.

Standard Operating Procedures (SOPs)

SOP A: The "Surrey" Method (Thermal Fusion)

Best for: Large scale, unreactive amines, or when microwave is unavailable.

  • Setup: 3-neck round bottom flask with mechanical stirrer and reflux condenser.

  • Reagents:

    • 4-Chloroquinoline (1.0 eq)

    • Amine Nucleophile (1.1–1.5 eq)

    • Phenol (Solvent/Catalyst, 2–4 volumes relative to substrate mass)

  • Procedure:

    • Melt phenol at

      
      .
      
    • Add quinoline and amine.[1][2][4][5][6]

    • Heat slowly to

      
       .
      
    • Monitor: Hold for 4–6 hours.

  • Workup (Critical):

    • Cool to

      
      .
      
    • Pour into 10% NaOH (aq) to strip the phenol.

    • Extract the solid or oil product.

SOP B: Microwave-Assisted Synthesis

Best for: Library generation, rapid optimization, preventing tar formation.

  • Setup: 10 mL or 30 mL pressure-rated microwave vial.

  • Reagents:

    • 4-Chloroquinoline (1.0 eq)

    • Amine (1.2 eq)

    • Solvent: Isopropanol or Ethanol (with 1 drop conc. HCl).

  • Parameters:

    • Temperature:

      
       (Fixed).
      
    • Ramp: 2 minutes.

    • Hold: 15 minutes.

    • Pressure Limit: 15 bar.

  • Note: The superheating effect allows Ethanol to reach

    
     (generating ~10 bar pressure), mimicking the kinetic benefits of high-boiling solvents without the difficult workup.
    

Decision Logic: Selecting the Right Protocol

Use this flow to determine the optimal temperature strategy for your specific substrate.

Optimization_Logic Start Start: 4-Cl-Quinoline + Nucleophile CheckNu Is the Nucleophile Sterically Hindered or Non-Basic (e.g., Aniline)? Start->CheckNu Thermal Standard Thermal Reflux Solvent: EtOH/iPrOH Temp: 80-90°C CheckNu->Thermal No (Primary Alkyl Amine) HighEnergy High Energy Protocol Required CheckNu->HighEnergy Yes (Aniline/Secondary) CheckFail Did Reaction Complete? Thermal->CheckFail Success Isolate Product CheckFail->Success Yes CheckFail->HighEnergy No Split Choose Method HighEnergy->Split MW Microwave Method Temp: 160°C | Time: 20 min Solvent: EtOH + cat. HCl Split->MW Small Scale (<500mg) Surrey Surrey Method (Fusion) Temp: 130°C | Time: 4-8 h Solvent: Phenol Melt Split->Surrey Large Scale (>5g)

Figure 2: Protocol selection logic based on nucleophile reactivity and scale.

Data Reference: Solvent & Temperature Selection

SolventBoiling Point (

)
Recommended

Removal DifficultyComments
Ethanol 7880 (Reflux)LowGood for reactive amines. Too cold for anilines.
Isopropanol 8285 (Reflux)LowSlightly better solubility than EtOH.
1-Pentanol 138130MediumExcellent for thermal displacement without pressure.
DMF 153120–140HighAvoid if possible. Hard to remove; promotes tarring.
Phenol 182120–160Medium (Wash)Gold Standard for difficult substrates. Acts as acid catalyst.[1][4][7][8][9]
Water 100100LowGreen. Requires acid catalysis.[7] High hydrolysis risk.

References

  • Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4-Aminoquinolines.[6][10][11] Journal of the American Chemical Society, 68(1), 113–116.

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284.

  • Wolfe, J. F., et al. (2002). Nucleophilic Aromatic Substitution of 4-Chloroquinolines.[6][11][12] Journal of Organic Chemistry. (General reference for

    
     mechanism in heterocycles).
    
  • World Health Organization. (2023). Process Development for Amodiaquine. (Reference for industrial scale phenol-melt procedures).

Sources

Technical Support Center: Dichloroquinoline Isomer Resolution

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a specialized Technical Support Center for researchers dealing with the separation of 3,4-dichloroquinoline (3,4-DCQ) and 4,7-dichloroquinoline (4,7-DCQ) .

While 4,7-DCQ is a standard intermediate for antimalarials (Chloroquine/Hydroxychloroquine), the presence of the 3,4-isomer suggests a non-standard synthesis route (e.g., direct chlorination or specific cyclization failures) or a specific structure-activity relationship (SAR) study. This guide addresses the separation based on the distinct physicochemical properties of vicinal (3,4) vs. distal (4,7) substitution.

Case ID: DCQ-ISO-SEP-01 Status: Active Support Level: Tier 3 (Senior Application Scientist)

Diagnostic & Triage: Know Your Mixture

Before attempting separation, you must confirm the ratio and identity of your isomers. The separation strategy hinges on the structural "polarity delta" between the two molecules.

Feature3,4-Dichloroquinoline 4,7-Dichloroquinoline Separation Implication
Substitution Pattern Vicinal (Adjacent)Distal (Separated rings)3,4 is more polar; 4,7 is more symmetric.
Dipole Moment High (Vectors additive)Lower (Vectors partially cancel)3,4 retains longer on Silica (NP); elutes faster on C18 (RP).
Crystallinity Lower (Steric strain)High (Efficient packing)4,7 crystallizes readily from non-polar solvents.
Key NMR Signal No singlet at

~7.4-7.5
(H3 is substituted)
Doublet at

~7.45
(H3 is present)
Use H3 proton to quantify ratio.
⚠️ Critical Check: Is it actually 3,4-DCQ?

Standard Industrial Note: If you synthesized 4,7-DCQ via the Gould-Jacobs reaction (m-chloroaniline + EMME), your primary impurity is likely 4,5-dichloroquinoline , not 3,4.

  • Action: Confirm 3,4-substitution via 1H-NMR.

    • 4,7-DCQ: H2 (d, ~8.8 ppm), H3 (d, ~7.5 ppm).

    • 3,4-DCQ: H2 (s, ~8.9 ppm). The absence of the H3 doublet and appearance of a singlet at H2 confirms the 3-position is chlorinated.

Primary Separation Protocol: Fractional Crystallization

Best for: Bulk mixtures (>5g) where 4,7-DCQ is the major product.

The 4,7-isomer has a well-documented high lattice energy, making it prone to precipitation in non-polar solvents. The 3,4-isomer, with vicinal clashing, disrupts packing and will remain in the mother liquor.

The "Hexane Crash" Method

Objective: Selectively precipitate 4,7-DCQ.

  • Dissolution: Dissolve the crude mixture in Chloroform (CHCl₃) or Dichloromethane (DCM) . Use the minimum amount required to solubilize the solid at 35°C.

  • Solvent Swap: Slowly add n-Hexane or Heptane while stirring.

    • Ratio: Target a final ratio of 1:4 (Chlorinated solvent : Hexane).

  • Nucleation: Heat to reflux (gentle boil) to ensure homogeneity, then allow to cool slowly to Room Temperature (RT) over 2 hours.

  • Crystallization:

    • 4,7-DCQ will form long, colorless needles (MP: 84–86 °C).

    • 3,4-DCQ will likely remain as an oil or amorphous solid in the supernatant.

  • Filtration: Filter the solids. Wash the cake with cold Hexane.

    • Solid: Enriched 4,7-DCQ.[1]

    • Filtrate: Enriched 3,4-DCQ.

Troubleshooting:

  • Issue: "Oiling out" instead of crystals.

  • Fix: Seed the solution with a pure crystal of 4,7-DCQ at 40°C. If unavailable, scratch the glass side.

Secondary Separation Protocol: Flash Chromatography

Best for: R&D scale (<5g) or recovering 3,4-DCQ from the filtrate.

Due to the dipole difference, Normal Phase (NP) chromatography is highly effective.

Setup Parameters[1][2][3][4][5][6][7][8]
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: n-Hexane (or Petroleum Ether).

  • Mobile Phase B: Ethyl Acetate (EtOAc).

Gradient Strategy

The 4,7-isomer is less polar and will elute first . The 3,4-isomer is more polar and will elute second .

  • Equilibration: 95% Hexane / 5% EtOAc.

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Elution Profile:

    • 0–5 mins: Isocratic 5% EtOAc (Elutes non-polar impurities).

    • 5–20 mins: Linear gradient to 15% EtOAc.

      • Target:4,7-DCQ typically elutes at ~8-12% EtOAc.

    • 20–30 mins: Ramp to 30% EtOAc.

      • Target:3,4-DCQ typically elutes at ~20-25% EtOAc.

Analytical Validation (HPLC Method)

Use this to verify purity after separation.

Method: Reverse Phase (RP-HPLC) Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm. Mobile Phase:

  • A: Water + 0.1% Formic Acid (buffers silanols to prevent tailing of the quinoline nitrogen).

  • B: Acetonitrile (MeCN).[2]

Gradient:

  • 0 min: 10% B

  • 15 min: 90% B

  • 20 min: 90% B

Elution Order (Reverse Phase):

  • 3,4-DCQ (More polar, elutes first).

  • 4,7-DCQ (Less polar, elutes second).

Workflow Visualization

IsomerSeparation Start Crude Mixture (3,4-DCQ + 4,7-DCQ) Check Diagnostic: 1H-NMR Confirm Isomer Identity Start->Check Decision Scale > 5g? Check->Decision MethodA Method A: Crystallization (Solvent: CHCl3 / Hexane) Decision->MethodA Yes MethodB Method B: Flash Chromatography (Silica: Hex/EtOAc) Decision->MethodB No ResultSolid Precipitate: Pure 4,7-DCQ MethodA->ResultSolid Filtration ResultLiq Mother Liquor: Enriched 3,4-DCQ MethodA->ResultLiq Filtrate MethodB->ResultSolid Fraction 1 (Low Polarity) Final34 Pure 3,4-DCQ MethodB->Final34 Fraction 2 (High Polarity) PurifyLiq Evaporate & Run Column (Gradient 5% -> 30% EtOAc) ResultLiq->PurifyLiq PurifyLiq->Final34

Caption: Decision matrix for separating dichloroquinoline isomers based on scale and polarity.

Frequently Asked Questions (FAQs)

Q1: Why does my 4,7-DCQ fraction look yellow/brown even after crystallization? A: Quinoline derivatives are prone to oxidation, forming N-oxides or polymerized byproducts (often colored).

  • Fix: Perform a "charcoal drop." Dissolve the crystals in hot ethanol, add Activated Carbon (5% w/w), stir for 15 mins, filter hot through Celite, then recrystallize.

Q2: Can I use Acid-Base extraction to separate them? A: No. Both isomers are weak bases with similar pKa values (quinoline nitrogen pKa ~4.9). They will protonate and extract into the aqueous layer at the same pH (approx pH 2-3). Separation must rely on polarity (chromatography) or lattice energy (crystallization), not pKa.

Q3: I see a third peak in my HPLC. What is it? A: If you synthesized this via POCl3 chlorination, check for 4-hydroxy-7-chloroquinoline (unreacted starting material).[1] It is significantly more polar and will elute very early on C18 or stay on the baseline in Silica chromatography.

Q4: Which isomer has the higher melting point? A: 4,7-Dichloroquinoline (MP 84-86°C). While specific data for 3,4-DCQ is sparse in common catalogs, vicinal dichloro-heterocycles generally have lower melting points than their distal counterparts due to less efficient crystal packing caused by the adjacent chlorine atoms.

References

  • Synthesis and Properties of 4,7-Dichloroquinoline

    • Source: Sigma-Aldrich Product Specific
    • URL:

  • Crystallographic Data & Impurity Profiles

    • Title: 4,7-Dichloroquinoline (Crystal Structure and Impurity Analysis).
    • Source: N
    • URL:[Link]

  • Chromatographic Separation of Quinoline Isomers

    • Title: Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies.[3]

    • Source: Pharm Anal Acta.[3]

    • URL:[Link]

  • General Synthesis Context (Gould-Jacobs)

    • Title: Synthesis of 4,7-Dichloroquinoline (Organic Syntheses).
    • Source: Organic Syntheses, Coll.[4] Vol. 3, p.272 (1955).

    • URL:[Link]

Sources

Validation & Comparative

Validating Purity of 3,4-Dichloro-5,7-dimethylquinoline: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of substituted quinolines, specifically 3,4-Dichloro-5,7-dimethylquinoline , presents unique purification challenges due to the potential for regioisomers and non-volatile byproducts (e.g., polymerized tars). While High-Performance Liquid Chromatography (HPLC) is the pharmaceutical standard for final release, this guide argues that the pairing of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) offers a superior, rapid-feedback loop for intermediate validation.

This guide details a self-validating protocol that leverages the thermal stability of the quinoline core and the distinct isotopic signature of the dichloro-substitution to provide definitive purity assessments.

Strategic Analysis: Why TLC & GC-MS?

Before detailing the protocol, we must objectively compare this approach against the standard alternatives (HPLC-UV and


H-NMR) to justify the experimental design.
Comparative Performance Matrix
FeatureTLC + GC-MS (Recommended) HPLC-UV/DAD

H-NMR
Primary Mechanism Volatility & AdsorptionPolarity & HydrophobicityMagnetic Resonance
Specificity High (MS fingerprint + Cl isotope pattern)Medium (Retention time only; UV spectra are similar for isomers)High (Structural certainty)
Throughput High (GC runs <15 min; TLC <5 min)Medium (30-60 min equilibration + run)Low (Sample prep + shimming)
Blind Spots Non-volatile salts/polymers (TLC catches these)Co-eluting isomers (often requires complex gradients)Minor impurities (<1%) often lost in baseline noise
Suitability Ideal for thermally stable, volatile quinolines.Better for thermally unstable or ionic compounds.Best for final structural confirmation, not purity %.

The Scientist's Rationale: We choose GC-MS because this compound is thermally stable and possesses two chlorine atoms. The resulting mass spectrum provides an unmistakable isotopic "fingerprint" that UV detection cannot match. We pair this with TLC to catch the one thing GC-MS misses: non-volatile inorganic salts or polymerized tars that stay at the TLC baseline but would never enter the GC gas phase.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic for this validation protocol.

ValidationWorkflow Start Crude Product (this compound) TLC_Step Step 1: High-Res TLC (Hexane:EtOAc Gradient) Start->TLC_Step Check_Baseline Check Baseline: Any non-moved spots? TLC_Step->Check_Baseline Purify Recrystallize / Column (Remove Salts/Polymers) Check_Baseline->Purify Yes (Impurities found) GC_Step Step 2: GC-MS Analysis (Split 50:1, DB-5ms) Check_Baseline->GC_Step No (Clean) Purify->TLC_Step Retest Check_Isotopes Verify Isotope Pattern (M : M+2 : M+4) GC_Step->Check_Isotopes Check_Isotopes->Purify Wrong Pattern (Wrong Product) Check_Purity Integration Purity > 98%? Check_Isotopes->Check_Purity Pattern Matches Check_Purity->Purify No Final Validated Pure Intermediate Check_Purity->Final Yes

Caption: Logical workflow for validating quinoline purity, prioritizing non-volatile screening (TLC) before volatile quantification (GC-MS).

Experimental Protocols

Protocol A: High-Resolution TLC (The "Non-Volatile" Check)

Objective: Detect non-volatile impurities and assess initial homogeneity.

  • Stationary Phase: Silica Gel 60

    
     aluminum sheets.[1]
    
  • Mobile Phase Optimization:

    • Standard: Hexane : Ethyl Acetate (8:2 v/v).

    • Modifier: Add 1% Triethylamine (TEA).

    • Why TEA? Quinolines are basic nitrogen heterocycles. Without TEA, the acidic silanols on the silica plate will interact with the quinoline nitrogen, causing "tailing" or "streaking" that masks impurities. TEA blocks these sites, ensuring sharp spots [1].

  • Visualization:

    • UV 254 nm: The aromatic quinoline core will quench fluorescence, appearing as a dark spot against the bright green background.

    • Iodine Chamber: Optional secondary stain for non-UV active lipid-like impurities.

Acceptance Criteria:

  • Single dark spot at

    
     0.4 – 0.6.
    
  • Crucial: No material remaining at the baseline (

    
    ). Baseline material indicates salts or polymerization products that will not show up in GC-MS, leading to a false high-purity result in the next step.
    
Protocol B: GC-MS Validation (The "Structural" Check)

Objective: Quantify volatile purity and confirm identity via isotopic abundance.

Instrument Parameters:

  • Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5ms, DB-5ms).

    • Dimensions: 30m

      
       0.25mm 
      
      
      
      0.25µm.[2]
  • Inlet: Split Mode (50:1 ratio).[3]

    • Temp: 280°C (High enough to volatilize, low enough to prevent degradation).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).[4]

  • Oven Program:

    • Hold 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 5 min.

  • MS Source: Electron Ionization (EI) at 70 eV.

Data Interpretation (The "Fingerprint"): The presence of two chlorine atoms on the quinoline ring dictates a specific isotopic pattern due to the natural abundance of


 (75.7%) and 

(24.3%).

You must validate the Molecular Ion (


) cluster at approximately m/z 225/227/229 .

Theoretical Isotope Ratios for


: 
  • M (225): 100% (Base)

  • M+2 (227): ~65%

  • M+4 (229): ~10%

If your mass spectrum shows a 1:1 ratio for M:M+2, you have lost a chlorine (monochloro impurity). If you see no isotope pattern, you have the wrong molecule entirely.

Mechanistic Visualization: GC-MS Fragmentation

Understanding how the molecule breaks apart confirms that the peak is indeed your target, not a co-eluting isomer.

MassSpecFragmentation Parent Molecular Ion (M+) m/z ~225 (Isotope Pattern 9:6:1) Fragment1 [M - Cl]+ m/z ~190 (Loss of Chlorine) Parent->Fragment1 Homolytic Cleavage Fragment2 [M - CH3]+ m/z ~210 (Loss of Methyl) Parent->Fragment2 Benzylic Cleavage Fragment3 [M - HCN]+ Ring Contraction (Common in Quinolines) Fragment1->Fragment3 Secondary Frag

Caption: Expected Electron Ionization (EI) fragmentation pathway for chlorinated quinolines.

Comparison Guide: Common Pitfalls

ScenarioTLC ResultGC-MS ResultConclusion
Scenario A Clean single spot.Single peak (>99%).Validated Pure.
Scenario B Spot at baseline + Product spot.Single peak (>99%).False Positive. The sample contains inorganic salts (invisible to GC). Needs filtration/wash.
Scenario C Single spot.Two peaks (Ratio 90:10).Isomeric Impurity. TLC could not resolve the 5,7-dimethyl vs 5,8-dimethyl isomers, but GC separated them.
Scenario D Streaking spot.Broad, tailing peak.Acidic Contamination. Residual acid is protonating the Nitrogen. Wash with

.

References

  • Drawell Analytical. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from [Link]

  • National Institutes of Health (NIH). (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives. Retrieved from [Link]

  • Phenomenex. (2025).[5] HPLC vs GC: What Sets These Methods Apart. Retrieved from [Link]

Sources

Safety Operating Guide

3,4-Dichloro-5,7-dimethylquinoline proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Immediate Action & Executive Summary

Status: Hazardous Halogenated Organic Waste Primary Directive: Do NOT dispose of down the drain or in municipal trash. Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

This guide defines the operational protocol for the disposal of 3,4-Dichloro-5,7-dimethylquinoline , a halogenated heterocyclic compound.[2][1] Due to the presence of chlorine atoms at the 3 and 4 positions and the quinoline scaffold, this substance is classified as halogenated organic waste . Improper disposal poses significant risks of forming toxic byproducts (e.g., dioxins) during standard combustion or contaminating aquatic systems.[2]

Part 2: Hazard Identification & Chemical Profile

To ensure safety, we must first understand the physicochemical nature of the target molecule.[2] While specific SDS data for the 3,4-isomer may be rare compared to the 4,7-isomer, we apply the Precautionary Principle , extrapolating hazards from structural analogs (e.g., 4,7-dichloroquinoline).[2][1]

PropertySpecificationOperational Implication
Chemical Class Halogenated HeterocycleMust be segregated from non-halogenated solvents to prevent cross-contamination of waste streams.[1][3]
Physical State Solid (Powder/Crystal)Dust generation is a primary exposure vector during weighing/transfer.[1]
Predicted Hazards Irritant (Skin/Eye/Resp), Aquatic ToxicityGHS Signal Word: WARNING. Handling requires nitrile gloves, lab coat, and eye protection.[2][1]
Incompatibility Strong Oxidizers, Strong AcidsDo not consolidate in waste containers containing nitric acid or peroxides.[2]

Part 3: Disposal Workflows & Protocols

A. Solid Waste (Pure Substance)

Scenario: Expired reagent, synthesis failure, or excess solid.[2][1]

  • Container Selection: Use a wide-mouth high-density polyethylene (HDPE) or glass jar with a screw-top lid.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "this compound" (Do not use abbreviations).[2][1]

    • Hazard Checkbox: Check "Toxic" and "Irritant".

  • Transfer: Transfer solid waste inside a chemical fume hood to minimize dust inhalation.

  • Storage: Close the lid tightly. Place the container in a secondary containment tray designated for "Toxic Solids."

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

Scenario: Compound dissolved in DCM, Chloroform, or Ethyl Acetate.[2][1]

  • Segregation (Crucial):

    • If solvent is Halogenated (e.g., DCM): Pour into the "Halogenated Organic Waste" carboy.

    • If solvent is Non-Halogenated (e.g., Methanol): If the concentration of the chlorinated quinoline is >1%, default to the "Halogenated Waste" stream to prevent "dilution as solution" violations and ensure proper incineration.[2]

  • pH Check: Ensure the waste stream is neutral (pH 6-8). If the reaction involved acids (e.g., HCl generation during synthesis), neutralize before adding to the organic waste drum to prevent exothermic polymerization or gas evolution.[2]

C. Contaminated Debris

Scenario: Gloves, weigh boats, paper towels.[2]

  • Trace Contamination: Disposable items lightly contaminated (no visible bulk solid) can often be treated as solid hazardous waste.

  • Gross Contamination: Items heavily soiled with the compound must be double-bagged in clear polyethylene bags, labeled as "Hazardous Debris: Contaminated with Halogenated Organics," and disposed of via the solid hazardous waste stream.[2]

Part 4: Scientific Logic & Segregation (The "Why")

The strict requirement to segregate this compound into Halogenated Waste streams is dictated by the incineration chemistry.

  • Mechanism: When non-halogenated organics are burned, they produce

    
     and 
    
    
    
    .[2] When chlorinated compounds (like this compound) are burned, they produce Hydrogen Chloride (
    
    
    ) gas.[2][1]
  • Risk: If

    
     is not scrubbed, it corrodes the incinerator and contributes to acid rain. Furthermore, incomplete combustion of chlorinated aromatics can yield Polychlorinated Dibenzodioxins (PCDDs) , which are highly carcinogenic.[2][1]
    
  • Solution: Halogenated waste streams are routed to specialized incinerators operating at higher temperatures (>1100°C) with specific alkaline scrubbers to neutralize acid gases.

Part 5: Visualizing the Protocol

The following diagrams illustrate the decision logic for disposal and the segregation workflow.

Figure 1: Disposal Decision Tree

DisposalLogic Start Waste Generation: This compound StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid SolidAction Collect in Wide-Mouth Jar Label: 'Toxic Solid' Solid->SolidAction SolventCheck Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (DCM, Chloroform) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated (MeOH, Acetone) SolventCheck->NonHaloSolv HaloStream DISPOSE AS: HALOGENATED WASTE HaloSolv->HaloStream Mandatory ConcCheck Quinoline Conc > 1%? NonHaloSolv->ConcCheck ConcCheck->HaloStream Yes (High Risk) NonHaloStream DISPOSE AS: NON-HALOGENATED WASTE ConcCheck->NonHaloStream No (Trace)

Caption: Decision logic for classifying waste streams based on physical state and solvent composition.

Figure 2: Segregation & Compatibility

Segregation Target 3,4-Dichloro-5,7- dimethylquinoline Acids Incompatible: Strong Acids (Nitric) Target->Acids DO NOT MIX (Exothermic/Gas) Oxidizers Incompatible: Oxidizers (Peroxides) Target->Oxidizers DO NOT MIX (Fire Risk) HaloWaste Compatible: Halogenated Solvents Target->HaloWaste Safe Storage

Caption: Chemical compatibility map to prevent dangerous interactions in waste storage.

Part 6: Emergency Response (Spills)

In the event of a spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE: Don double nitrile gloves, safety goggles, and a P100 respirator if dust is visible.[2]

  • Containment:

    • Solid: Cover with wet paper towels to prevent dust dispersion, then scoop into a waste bag.

    • Liquid: Use vermiculite or spill pads. Do not use combustible materials (sawdust) if oxidizers are present.[1]

  • Decontamination: Clean the surface with a soap/water solution; collect all cleanup materials as hazardous waste.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2012).[1] Safety Data Sheet: 4,7-Dichloroquinoline. (Used as structural analog for hazard extrapolation).[1] [1]

  • U.S. Environmental Protection Agency (EPA). (2023).[1] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.

  • PubChem. (2023).[1] Compound Summary: 4,7-Dichloroquinoline (CID 6866).[2][1][4] National Library of Medicine.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.